Bucumolol hydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
Número CAS |
36556-75-9 |
|---|---|
Fórmula molecular |
C17H24ClNO4 |
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
8-[3-(tert-butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C17H23NO4.ClH/c1-11-5-7-14(16-13(11)6-8-15(20)22-16)21-10-12(19)9-18-17(2,3)4;/h5-8,12,18-19H,9-10H2,1-4H3;1H |
Clave InChI |
OQVOZUWFVLLPRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5-methyl-8-(2-hydroxy-3-t-butylaminopropoxy)coumarin bucumolol bucumolol hydrochloride bucumolol hydrochloride, (+)-isomer bucumolol hydrochloride, (-)-isomer bucumolol monohydrochloride, (+-)-isomer bucumolol monohydrochloride, (+-)-isomer, 14C-labeled bucumolol, (+)-isomer bucumolol, (+-)-isomer bucumolol, (-)-isomer CS 359 CS-359 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bucumolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Bucumolol hydrochloride, a beta-adrenergic receptor antagonist. The document details the synthetic pathway, experimental protocols, and the underlying mechanism of action, presenting quantitative data in a structured format for ease of comparison and analysis.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with the formation of a coumarin (B35378) scaffold, followed by etherification and subsequent amination to introduce the pharmacologically active side chain.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 8-Hydroxy-5-methylcoumarin (Pechmann Condensation)
This initial step involves the acid-catalyzed condensation of 2-methylresorcinol with ethyl acetoacetate (B1235776) to form the coumarin core.
Methodology:
-
In a reaction vessel, slowly add a solution of 2-methylresorcinol in ethyl acetoacetate to pre-cooled concentrated sulfuric acid while maintaining a low temperature (0-5 °C) with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry the solid.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 8-hydroxy-5-methylcoumarin.
| Parameter | Value/Condition |
| Reactants | 2-Methylresorcinol, Ethyl acetoacetate |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | 0-5 °C initially, then room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Precipitation in ice water, filtration |
| Purification | Recrystallization from ethanol |
| Typical Yield | 70-85% |
Step 2: Synthesis of 8-(2-Hydroxy-3-chloropropoxy)-5-methylcoumarin
The synthesized coumarin is then reacted with epichlorohydrin to introduce the three-carbon side chain.
Methodology:
-
Dissolve 8-hydroxy-5-methylcoumarin in a suitable solvent such as acetone (B3395972) or ethanol.
-
Add a base, such as potassium carbonate or sodium hydroxide, to the solution to deprotonate the hydroxyl group.
-
Add epichlorohydrin to the reaction mixture and heat to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value/Condition |
| Reactants | 8-Hydroxy-5-methylcoumarin, Epichlorohydrin |
| Base | Potassium Carbonate or Sodium Hydroxide |
| Solvent | Acetone or Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Work-up | Filtration, Solvent evaporation |
| Purification | Column chromatography or Recrystallization |
| Typical Yield | 60-75% |
Step 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the chlorine atom by tert-butylamine and subsequent conversion to the hydrochloride salt.
Methodology:
-
A mixture of 3 g of 8-(2-hydroxy-3-chloropropoxy)-5-methyl coumarin, 4.3 g of t-butylamine, and 60 ml of ethanol is heated at 100°C in a sealed tube for 15 hours.[1]
-
The reaction mixture is concentrated under reduced pressure to dryness.[1]
-
The residue is dissolved in a suitable solvent like ethanol or isopropanol.
-
Acidify the solution with hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) to a pH of 3-4 to precipitate the hydrochloride salt.
-
The residue is recrystallized from a mixture of ethanol and ether to give 2.1 g of the desired product.[1]
-
Filter the precipitate, wash with a cold solvent (e.g., ether), and dry under vacuum to obtain this compound.
| Parameter | Value/Condition |
| Reactants | 8-(2-Hydroxy-3-chloropropoxy)-5-methylcoumarin, tert-Butylamine |
| Solvent | Ethanol[1] |
| Temperature | 100°C (in a sealed tube)[1] |
| Reaction Time | 15 hours[1] |
| Salt Formation | Hydrochloric Acid |
| Purification | Recrystallization from ethanol/ether[1] |
| Reported Yield | 70% (based on the provided example)[1] |
| Melting Point | 226-228°C (with decomposition)[1] |
Mechanism of Action: Beta-1 Adrenergic Receptor Blockade
This compound functions as a beta-adrenergic receptor antagonist, with a primary affinity for β1-receptors, which are predominantly located in the heart. By blocking these receptors, Bucumolol prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This action leads to a reduction in heart rate (negative chronotropic effect) and decreased myocardial contractility (negative inotropic effect).
The signaling pathway initiated by the activation of the β1-adrenergic receptor, and subsequently blocked by Bucumolol, is depicted below.
Caption: β1-Adrenergic receptor signaling pathway blocked by Bucumolol.
Concluding Remarks
The synthesis of this compound is a well-established process involving classical organic reactions. The procedures outlined in this guide, supported by the provided quantitative data, offer a solid foundation for researchers and drug development professionals. Understanding the synthetic route and the mechanism of action is crucial for further research, process optimization, and the development of new therapeutic agents in the class of beta-blockers.
References
An In-Depth Technical Guide to the Discovery and History of Bucumolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of bucumolol (B107653) hydrochloride. Bucumolol hydrochloride is a beta-adrenergic receptor antagonist developed by Sankyo Co., Ltd. in Japan. It exhibits negative chronotropic and inotropic effects and has demonstrated antiarrhythmic and local anesthetic properties. This document details the historical development, manufacturing process, mechanism of action, and available pharmacological data of this compound, presenting a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.
Introduction
This compound is a beta-adrenergic antagonist that was first introduced for clinical use in Japan in 1982.[1] As a member of the beta-blocker class of drugs, its primary mechanism of action involves the competitive inhibition of beta-adrenergic receptors, leading to a reduction in heart rate and cardiac contractility.[2] This guide will delve into the technical aspects of its discovery, synthesis, and pharmacological characterization.
History and Discovery
The development of this compound was undertaken by Sankyo Co., Ltd., a Japanese pharmaceutical company with a long history of innovation.[3] While the specific individuals behind the discovery are not extensively documented in publicly available literature, the development of bucumolol emerged during a period of significant growth and research investment by Japanese pharmaceutical companies in the 1970s.[4] The originator of bucumolol is identified as Sankyo, with its introduction to the market in 1982 under the brand name Bucumarol.[1]
Key Developmental Milestones:
-
Late 1970s: Preclinical studies investigating the pharmacological properties of bucumolol were conducted. A 1979 study published in The Japanese Journal of Pharmacology detailed the antiarrhythmic activity of the dextro- and levo-isomers of bucumolol in dogs.[2]
-
1981: Further preclinical research was published. A study in the Journal of Pharmacobiodynamics characterized the antihypertensive activity of bucumolol in spontaneously hypertensive rats, comparing its effects to propranolol.[5]
-
1982: this compound was officially launched in Japan by Sankyo.[1]
Chemical Synthesis
The synthesis of this compound involves the reaction of a coumarin (B35378) derivative with tert-butylamine.
Manufacturing Process
A known method for the synthesis of this compound is as follows:
A mixture of 3 grams of 8-(2-hydroxy-3-chloropropoxy)-5-methyl coumarin and 4.3 grams of t-butylamine in 60 ml of ethanol (B145695) is heated in a sealed tube at 100°C for 15 hours.[1] Following the reaction, the mixture is concentrated to dryness under reduced pressure.[1] The resulting residue is then recrystallized from a mixture of ethanol and ether to yield the final product.[1] The hydrochloride salt is the common form used in practice.[1]
Synthesis Workflow
References
- 1. This compound | 36556-75-9 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. History of Sankyo Co., Ltd. - History as Pharma Innovator - Our Mission & Strengths - About Us - Daiichi Sankyo [daiichisankyo.com]
- 4. History of Sankyo Company, Ltd. – FundingUniverse [fundinguniverse.com]
- 5. Antihypertensive activity of bucumolol, a beta-adrenergic blocking agent, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Bucumolol Hydrochloride: A Technical Review for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bucumolol hydrochloride is a beta-adrenergic receptor antagonist with potential applications in cardiovascular research. This technical guide provides a comprehensive review of the existing literature, focusing on its mechanism of action, pharmacokinetics, and clinical and preclinical findings. While Bucumolol has been investigated for its antihypertensive and antiarrhythmic properties, publicly available quantitative data on its binding affinities, potency, and human pharmacokinetics are limited. This review summarizes the available information and, where data for Bucumolol is sparse, draws comparisons with the structurally similar and more extensively studied beta-blocker, Bucindolol (B125097), to provide a broader context for researchers. This guide adheres to stringent data presentation and visualization standards to facilitate clear understanding and future research.
Mechanism of Action
This compound is a non-selective beta-adrenergic receptor antagonist.[1][2] Its primary mechanism of action involves blocking the effects of catecholamines, such as epinephrine (B1671497) and norepinephrine, at β1 and β2-adrenergic receptors. This blockade leads to several physiological effects relevant to cardiovascular function:
-
Negative Chronotropic Effect: Reduction in heart rate.
-
Negative Inotropic Effect: Decrease in the force of myocardial contraction.
-
Antihypertensive Effect: Lowering of blood pressure, which is attributed in part to the reduction in cardiac output and inhibition of renin release from the kidneys.[2]
-
Antiarrhythmic Properties: Potential to suppress abnormal heart rhythms.
Some studies suggest that Bucumolol may also possess intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties, which can differentiate its clinical profile from other beta-blockers.[3]
Signaling Pathway
The canonical signaling pathway affected by Bucumolol involves the blockade of G-protein coupled β-adrenergic receptors. Under normal physiological conditions, catecholamine binding to these receptors activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in increased heart rate and contractility. Bucumolol competitively inhibits the initial step of this cascade.
Quantitative Data
Table 1: In Vitro Binding Affinity and Potency
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Bucumolol HCl | β-adrenergic | - | Data not available | Data not available | - |
| Bucindolol | β1-adrenergic | Radioligand Binding | Data not available | Data not available | - |
| Bucindolol | β2-adrenergic | Radioligand Binding | Data not available | Data not available | - |
Note: The lack of available data for Bucumolol's binding affinity and potency is a significant gap in the literature.
Table 2: Pharmacokinetic Parameters
| Compound | Species | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Reference |
| Bucumolol HCl | Human | Data not available | Data not available | Data not available | Data not available | - |
| Bucindolol | Human | ~1.5-2.0 | - | - | ~3-4 | [1] |
Note: Detailed pharmacokinetic parameters for Bucumolol in humans have not been reported in the reviewed literature.
Table 3: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Effect | Dosage | Reference |
| Bucumolol HCl | Spontaneously Hypertensive Rats | Lowered blood pressure and plasma renin concentration | Not specified | [2] |
| Bucumolol Isomers | Dogs with aconitine-induced atrial arrhythmia | Suppression of arrhythmia | Not specified | |
| Bucumolol Isomers | Dogs with ouabain-induced ventricular arrhythmia | Reversal of arrhythmia | Not specified |
Table 4: Clinical Trial Data (Bucindolol for context)
| Compound | Indication | Key Outcome | Dosage | Reference |
| Bucindolol | Mild to Moderate Hypertension | Significant reduction in standing diastolic blood pressure | 50, 100, 200 mg (single doses) | [1][4] |
| Bucindolol | Systolic Heart Failure (BEST Trial) | No significant reduction in all-cause mortality compared to placebo. | Titrated up to 200 mg/day | [5] |
Note: The clinical trial data presented is for Bucindolol and should be interpreted with caution as it may not be representative of Bucumolol's clinical effects.
Experimental Protocols
Detailed, replicable experimental protocols for this compound are scarce in the available literature. The following sections provide an overview of the methodologies that would be employed in key experiments, based on standard practices in cardiovascular pharmacology.
Radioligand Binding Assay (Hypothetical Protocol for Bucumolol)
This protocol describes a standard method to determine the binding affinity (Ki) of Bucumolol for β-adrenergic receptors.
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a typical in vivo experiment to assess the antihypertensive effects of Bucumolol.
References
- 1. Bucindolol, a beta-adrenoceptor blocker with vasodilatory action: its effect in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive activity of bucumolol, a beta-adrenergic blocking agent, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A comparison of single doses of bucindolol and oxprenolol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bucindolol, systolic blood pressure, and outcomes in systolic heart failure: a prespecified post hoc analysis of BEST - PMC [pmc.ncbi.nlm.nih.gov]
Bucumolol Hydrochloride: A Technical Overview of its Presumed Pharmacokinetics and Metabolism
Disclaimer: Publicly available, detailed pharmacokinetic and metabolic data for bucumolol (B107653) hydrochloride is limited. This document, therefore, provides a comprehensive overview based on the general characteristics of beta-adrenergic blockers and extrapolates the expected pharmacokinetic profile and metabolic pathways of bucumolol. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that it is largely based on analogy with other drugs in the same therapeutic class.
Introduction
Bucumolol hydrochloride is a beta-adrenergic receptor antagonist. While its specific clinical use and development status are not widely documented in recent literature, its chemical structure places it within a well-understood class of cardiovascular drugs. This technical guide aims to provide an in-depth summary of the presumed pharmacokinetics and metabolism of this compound, drawing parallels with other beta-blockers to offer a foundational understanding for research and development professionals.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is critical to its therapeutic efficacy and safety. For this compound, a lipophilic compound, extensive first-pass metabolism is expected, a common characteristic of many beta-blockers.[1] The primary route of elimination is anticipated to be through renal excretion of its metabolites.[1]
Presumed Pharmacokinetic Parameters
The following table summarizes the expected pharmacokinetic parameters for this compound, based on typical values observed for other orally administered, lipophilic beta-blockers. It is crucial to note that these are estimated ranges and would require experimental validation.
| Parameter | Expected Range/Characteristic | Rationale based on Beta-Blocker Class Properties |
| Bioavailability (F) | Low to moderate | Extensive first-pass metabolism in the liver is a hallmark of many lipophilic beta-blockers, significantly reducing the fraction of an oral dose that reaches systemic circulation.[2][3] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | Oral absorption of beta-blockers is generally rapid, with peak plasma concentrations achieved within a few hours. |
| Plasma Protein Binding | High (>80%) | Lipophilic beta-blockers tend to exhibit high binding to plasma proteins, primarily albumin. |
| Volume of Distribution (Vd) | Large | High lipophilicity suggests extensive distribution into tissues outside of the plasma compartment. |
| Elimination Half-life (t½) | 2 - 8 hours | This is a typical range for many beta-blockers, reflecting a balance between metabolism and excretion rates. |
| Clearance (CL) | High | Extensive hepatic metabolism typically leads to high systemic clearance. |
Note: These values are estimations and require confirmation through dedicated pharmacokinetic studies.
Metabolism
The biotransformation of this compound is expected to occur primarily in the liver, involving Phase I and Phase II metabolic reactions.
Expected Metabolic Pathways
Based on the metabolism of other beta-blockers with similar chemical structures, the following metabolic pathways are likely for bucumolol:
-
Phase I Metabolism (Functionalization): The initial phase of metabolism is anticipated to be mediated by the cytochrome P450 (CYP) enzyme system. Key reactions may include:
-
Hydroxylation: Addition of hydroxyl groups to the aromatic ring or alkyl side chains.
-
N-dealkylation: Removal of the tert-butyl group from the amine.
-
O-dealkylation: If applicable to the specific structure, though less common for this type of ether linkage.
The primary CYP isozymes involved in the metabolism of many beta-blockers are CYP2D6 and, to a lesser extent, CYP3A4.[4] Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in the pharmacokinetics of drugs metabolized by this enzyme.
-
-
Phase II Metabolism (Conjugation): The polar metabolites formed during Phase I are then expected to undergo conjugation reactions to increase their water solubility and facilitate their excretion. The most common Phase II reaction for beta-blockers is:
-
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
The resulting glucuronide conjugates are then readily eliminated via the kidneys.
Caption: Presumed metabolic pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and metabolic assessment of this compound are not publicly available. However, standard methodologies for studying beta-blockers can be outlined.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of this compound.
Methodology:
-
Incubation with Liver Microsomes:
-
Human liver microsomes (pooled from multiple donors to average out genetic variability) are incubated with this compound at various concentrations.
-
The incubation mixture contains co-factors necessary for enzymatic activity, such as NADPH for CYP450-mediated reactions and UDPGA for UGT-mediated reactions.
-
Incubations are carried out at 37°C for a defined period.
-
Control incubations (without co-factors or with heat-inactivated microsomes) are included to assess non-enzymatic degradation.
-
-
Metabolite Identification:
-
Following incubation, the reaction is quenched (e.g., with acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Metabolites are identified by comparing their mass spectra and retention times with those of the parent drug and potential reference standards.
-
-
Enzyme Phenotyping:
-
To identify the specific CYP isozymes involved, incubations are performed with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Alternatively, chemical inhibition studies are conducted using specific inhibitors for each major CYP isozyme in human liver microsomes. A reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.
-
References
Bucumolol hydrochloride as a beta-adrenergic antagonist
An In-depth Technical Guide to Bucumolol Hydrochloride as a Beta-Adrenergic Antagonist
Introduction
This compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] It is recognized for its therapeutic potential in managing cardiovascular conditions by exerting a negative chronotropic effect (slowing heart rate) and a negative inotropic effect (reducing cardiac contractility).[2] Furthermore, this compound exhibits antiarrhythmic and local anesthetic properties, making it a subject of interest in cardiovascular research.[1][2] This document provides a comprehensive technical overview of its chemical properties, mechanism of action, pharmacology, and the experimental protocols used for its characterization.
Chemical and Physical Properties
This compound is the hydrochloride salt of Bucumolol. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one hydrochloride | N/A |
| Synonyms | Bucumarol, CS 359 | N/A |
| Molecular Formula | C₁₇H₂₄ClNO₄ | [2] |
| Molecular Weight | 341.83 g/mol | [2] |
| CAS Number | 36556-75-9 | N/A |
| Chemical Structure | SMILES: CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O.Cl | N/A |
Mechanism of Action
Bucumolol functions by competitively blocking beta-adrenergic receptors within the sympathetic nervous system.[3] These receptors, primarily β1 and β2, are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like norepinephrine (B1679862) and epinephrine, initiate a signaling cascade crucial for the "fight or flight" response.[3]
-
β1-Adrenergic Receptors: Predominantly located in the heart and kidneys. Antagonism of these receptors by Bucumolol leads to decreased heart rate, reduced myocardial contractility, and consequently, lowered blood pressure.[3]
-
β2-Adrenergic Receptors: Found in various tissues including the lungs, vascular smooth muscle, and liver. Bucumolol's action on these receptors is less pronounced but can contribute to its overall pharmacological profile.[3]
The primary signaling pathway inhibited by Bucumolol is the Gαs-protein pathway. In its resting state, the β-adrenergic receptor is unbound. Upon binding an agonist (e.g., norepinephrine), the receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response, such as increased heart rate.[4] Bucumolol physically blocks the receptor, preventing agonist binding and inhibiting this entire cascade.
Signaling Pathway Diagram
The following diagram illustrates the canonical β-adrenergic signaling pathway and the inhibitory action of Bucumolol.
References
- 1. Bucumolol | β-adrenergic blocker | Local anesthetic | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Bucumolol? [synapse.patsnap.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bucumolol Hydrochloride (CAS Number: 36556-75-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucumolol (B107653) hydrochloride is a beta-adrenergic receptor antagonist with the CAS number 36556-75-9. It belongs to the class of aromatic ethers and is recognized for its therapeutic potential in cardiovascular diseases. This technical guide provides a comprehensive overview of Bucumolol hydrochloride, encompassing its physicochemical properties, mechanism of action, pharmacology, pharmacokinetics, and available toxicological data. Detailed experimental protocols and data are presented to support further research and development.
Physicochemical Properties
This compound is a white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 36556-75-9 | [1] |
| Molecular Formula | C₁₇H₂₃NO₄·HCl | [1] |
| Molecular Weight | 341.83 g/mol | [1] |
| Melting Point | Approximately 228°C (with decomposition) | [1] |
| Solubility | Freely soluble in water; Sparingly soluble in methanol (B129727) and ethanol (B145695) (95%); Slightly soluble in acetic acid (100%); Practically insoluble in diethyl ether. | [1] |
| pKa | Data not available | |
| Appearance | White crystals or crystalline powder | [1] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the reaction of 8-(2-hydroxy-3-chloropropoxy)-5-methyl coumarin (B35378) with t-butylamine in ethanol. The mixture is heated in a sealed tube, followed by concentration under reduced pressure. The resulting residue is then recrystallized from a mixture of ethanol and ether to yield the final product, which is commonly used as the hydrochloride salt.
Mechanism of Action
This compound is a beta-adrenergic receptor antagonist. Its primary mechanism of action involves the competitive, non-selective blockade of beta-1 (β₁) and beta-2 (β₂) adrenergic receptors. This blockade inhibits the action of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine.
The antagonism of β₁-adrenergic receptors, predominantly located in the heart, leads to:
-
Negative Chronotropic Effect: A reduction in heart rate.
-
Negative Inotropic Effect: A decrease in the force of myocardial contraction.
These effects collectively reduce cardiac output and myocardial oxygen demand.
Bucumolol has also been noted to possess some intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity, which may contribute to its overall pharmacological profile and potentially reduce certain side effects associated with other beta-blockers.[2]
Below is a diagram illustrating the signaling pathway affected by Bucumolol.
Pharmacological Effects
The primary pharmacological effects of this compound are on the cardiovascular system.
Cardiovascular Effects
-
Antihypertensive Effect: Bucumolol has been shown to lower blood pressure in spontaneously hypertensive rats in both acute and long-term experiments.[3] A clinical study in patients with mild hypertension demonstrated that single doses of bucindolol (B125097) (a closely related compound) produced a significant, dose-related reduction in blood pressure, particularly in standing systolic and diastolic pressures.[4]
-
Antiarrhythmic Activity: Bucumolol possesses antiarrhythmic properties.[1]
-
Negative Chronotropic and Inotropic Effects: As a beta-blocker, it slows the heart rate and reduces the force of cardiac contraction.[1]
-
Effects on the Renin-Angiotensin System: Studies in spontaneously hypertensive rats suggest that the antihypertensive action of bucumolol involves the inhibition of renin release.[3]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed human pharmacokinetic data for this compound is limited in the public domain. However, general characteristics of beta-blockers and available information for related compounds provide some insights.
-
Absorption: Bucumolol is expected to be well-absorbed after oral administration.[2]
-
Metabolism: It likely undergoes first-pass metabolism in the liver.[2]
-
Excretion: The metabolites are primarily excreted via the kidneys.[2]
The following diagram illustrates the general ADME process for an orally administered drug like Bucumolol.
Toxicology and Safety Profile
Comprehensive toxicology data for this compound is not widely available. General toxicological testing for antihypertensive drugs often includes assessments for genotoxicity and carcinogenicity.[5]
Table 2: Acute Toxicity of this compound
| Species | Route | LD₅₀ |
| Mouse (male) | Oral | 676 mg/kg |
| Mouse (female) | Oral | 692 mg/kg |
| Mouse (male) | Intravenous | 33.1 mg/kg |
| Mouse (female) | Intravenous | 31.6 mg/kg |
Data for Bucumolol base.
Adverse effects observed in a clinical study with single doses of bucindolol in hypertensive patients included hypotension, which was dose-related.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the pharmacological and pharmacokinetic properties of this compound. Below are representative methodologies for key experiments.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the effect of this compound on blood pressure in a hypertensive animal model.
Methodology:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR).
-
Drug Administration: Administer this compound orally or via another appropriate route at various doses. A control group should receive the vehicle.
-
Blood Pressure Measurement: Measure systolic blood pressure and heart rate at baseline and at various time points after drug administration using the tail-cuff method.
-
Data Analysis: Compare the changes in blood pressure and heart rate between the treated and control groups. Analyze the dose-response relationship.
Analytical Method for Quantification in Human Plasma (General HPLC-UV Method)
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound in human plasma.
Methodology:
-
Sample Preparation:
-
To a plasma sample, add an internal standard.
-
Perform protein precipitation with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Centrifuge to separate the precipitated proteins.
-
The supernatant can be directly injected or further processed (e.g., liquid-liquid extraction).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol) in an isocratic or gradient elution mode. The pH of the mobile phase should be optimized.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set at a wavelength where this compound shows maximum absorbance.
-
-
Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
The following diagram outlines a general workflow for a bioanalytical HPLC method.
Clinical Applications and Therapeutic Use
This compound is investigated for its therapeutic potential in managing cardiovascular conditions.
-
Hypertension: As a beta-blocker, it has a direct application in the treatment of high blood pressure.[3]
-
Arrhythmias: Its antiarrhythmic properties suggest a role in the management of cardiac rhythm disorders.[1]
Clinical trials with the related compound bucindolol have explored its efficacy in heart failure and atrial fibrillation, with some studies suggesting a genotype-dependent response.[4][6]
Conclusion
This compound is a beta-adrenergic antagonist with potential therapeutic applications in hypertension and cardiac arrhythmias. This technical guide has summarized its known physicochemical properties, mechanism of action, and pharmacological effects. While some preclinical and limited clinical data are available, further research is needed to fully characterize its pharmacokinetic profile, long-term safety, and clinical efficacy in various patient populations. The provided experimental protocols offer a foundation for researchers to conduct further investigations into this compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. Antihypertensive activity of bucumolol, a beta-adrenergic blocking agent, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of single doses of bucindolol and oxprenolol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. Bucindolol Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Function of Bucumolol Hydrochloride as a Beta-Adrenergic Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucumolol hydrochloride is a non-selective beta-adrenergic receptor antagonist characterized by intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties. This guide provides a comprehensive technical overview of its mechanism of action, the signaling pathways it modulates, and its pharmacological effects. Detailed experimental protocols for assessing its binding affinity, functional antagonism, and in-vivo hemodynamic impact are presented, alongside structured data tables for comparative analysis. Visual diagrams generated using DOT language are provided to illustrate key pathways and experimental workflows, offering a deeper understanding of Bucumolol's function for professionals in cardiovascular research and drug development.
Introduction
Bucumolol is a beta-adrenergic blocking agent used in the management of cardiovascular conditions such as hypertension and angina.[1] As a member of the beta-blocker class, its primary therapeutic action is the competitive antagonism of beta-adrenergic receptors (β-ARs), thereby mitigating the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.
Distinct from many other beta-blockers, Bucumolol possesses two key ancillary properties:
-
Intrinsic Sympathomimetic Activity (ISA): The capacity to partially activate β-ARs, which can lead to a different hemodynamic profile compared to pure antagonists, potentially reducing side effects like severe bradycardia.[2][3]
-
Membrane-Stabilizing Activity (MSA): A local anesthetic effect that contributes to its anti-arrhythmic properties by influencing cardiac cell membrane potential.[2]
This document will explore the molecular and physiological basis of Bucumolol's function, present its pharmacological data, and provide detailed methodologies for its experimental evaluation.
Mechanism of Action and Signaling Pathways
Beta-adrenergic receptors, primarily the β1 and β2 subtypes, are G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system's regulation of cardiovascular function.[4]
-
β1-Adrenergic Receptors: Predominantly located in the heart, their stimulation by catecholamines leads to increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.[4]
-
β2-Adrenergic Receptors: Found in the smooth muscle of blood vessels and the bronchi, their activation typically leads to vasodilation and bronchodilation.[5]
Bucumolol exerts its effects by competitively binding to these receptors, preventing catecholamine binding and subsequent downstream signaling.
Canonical Beta-Adrenergic Signaling and Bucumolol Blockade
The standard signaling cascade initiated by a β-AR agonist involves the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the characteristic physiological response.[6] Bucumolol blocks this pathway at the initial receptor-ligand binding step.
Figure 1. Bucumolol's blockade of the β-adrenergic signaling pathway.
Intrinsic Sympathomimetic Activity (ISA)
Unlike pure antagonists (e.g., propranolol) which render the receptor inert, drugs with ISA (partial agonists) like Bucumolol can weakly activate the receptor in the absence of a full agonist. This results in a submaximal response compared to potent agonists like isoproterenol (B85558).[6] This partial agonism can be beneficial, as it may prevent the profound resting bradycardia or reduction in cardiac output sometimes seen with pure antagonists.[6]
Figure 2. Conceptual diagram of Intrinsic Sympathomimetic Activity (ISA).
Membrane Stabilizing Activity (MSA)
Bucumolol also possesses membrane-stabilizing, or local anesthetic, properties.[2] This action is independent of its beta-blocking effects and is related to the inhibition of sodium channels in the cardiac cell membrane. By stabilizing the membrane, Bucumolol can reduce the rate of depolarization, which contributes to its anti-arrhythmic effects, particularly in suppressing ventricular arrhythmias.[7][8]
Pharmacological Data
To provide a frame of reference for researchers, the following table presents typical binding affinities for other common beta-blockers at cloned human β1 and β2-adrenoceptors expressed in cellular models.
| Compound | Receptor Subtype | pKi ( -log(Ki) ) | Ki (nM) | Selectivity |
| Bisoprolol | β1 | 8.53 | 2.95 | ~14-fold β1 selective |
| β2 | 7.38 | 41.7 | ||
| Metoprolol | β1 | 7.91 | 12.3 | ~5-fold β1 selective |
| β2 | 7.21 | 61.7 | ||
| Atenolol | β1 | 7.22 | 60.3 | ~5-fold β1 selective |
| β2 | 6.50 | 316 | ||
| Propranolol | β1 | 8.52 | 3.02 | Non-selective |
| β2 | 8.78 | 1.66 | ||
| Carvedilol | β1 | 8.74 | 1.82 | Non-selective |
| β2 | 8.87 | 1.35 | ||
| Timolol | β1 | 8.35 | 4.47 | ~26-fold β2 selective |
| β2 | 9.77 | 0.17 | ||
| (Data adapted from studies on recombinant human receptors expressed in COS-7 or CHO cells. Absolute values may vary based on experimental conditions.) |
Experimental Protocols
Evaluating the pharmacological profile of a beta-blocker like Bucumolol involves a series of in-vitro and in-vivo experiments.
Radioligand Binding Assay (Competition)
This assay determines the affinity (Ki) of Bucumolol for β1 and β2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO or HEK293) recombinantly expressing a high density of human β1 or β2-adrenergic receptors.
-
Radioligand: A high-affinity β-AR antagonist, such as [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol, used at a concentration near its Kd value.
-
Procedure:
-
Preparation: Aliquots of receptor membranes (e.g., 10-30 µg protein) are added to a 96-well plate.
-
Competition: Increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) are added to the wells.
-
Incubation: A fixed concentration of the radioligand is added, and the plate is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of a potent unlabeled antagonist (e.g., 10 µM propranolol).
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
Competition curves are generated by plotting specific binding against the log concentration of Bucumolol. The IC₅₀ (concentration of Bucumolol that inhibits 50% of specific radioligand binding) is determined using non-linear regression.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3. Workflow for a competitive radioligand binding assay.
Adenylyl Cyclase Functional Assay
This assay measures Bucumolol's ability to antagonize agonist-stimulated cAMP production, providing a functional measure of its potency (pA2). It can also be used to quantify its intrinsic sympathomimetic activity.
Methodology:
-
Cell System: Whole cells stably expressing β1 or β2-adrenergic receptors (e.g., CHO, HEK293).
-
Agonist: A full β-AR agonist, such as Isoproterenol.
-
Procedure:
-
Cell Plating: Cells are seeded in multi-well plates and grown to near confluence.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound for a set period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: A fixed concentration of Isoproterenol (typically the EC₈₀) is added to stimulate adenylyl cyclase, and the incubation continues for a defined time (e.g., 10-15 minutes at 37°C).
-
Lysis & Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a radioimmunoassay.
-
-
Data Analysis:
-
Antagonism (pA2): Dose-response curves for Isoproterenol are generated in the absence and presence of multiple fixed concentrations of Bucumolol. A Schild plot analysis is performed by plotting log(dose ratio - 1) vs. log[Bucumolol]. The x-intercept of the linear regression provides the pA2 value, a measure of antagonist potency. A slope not significantly different from 1 suggests competitive antagonism.[7]
-
Intrinsic Activity (ISA): To measure ISA, the same procedure is followed, but without the addition of an agonist. The ability of Bucumolol alone to increase cAMP levels above baseline is measured and often expressed as a percentage of the maximal response achieved with a full agonist like Isoproterenol.
-
Figure 4. Workflow for an adenylyl cyclase functional assay.
In-Vivo Hemodynamic Assessment in a Rodent Model
This protocol assesses the physiological effects of Bucumolol on cardiovascular parameters in an anesthetized rat.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar-Kyoto rats.
-
Anesthesia: An appropriate anesthetic agent that minimizes interference with cardiovascular parameters (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).
-
Surgical Preparation:
-
The rat is anesthetized and placed on a heating pad to maintain body temperature.
-
The right carotid artery is cannulated with a pressure-volume (PV) loop catheter, which is advanced into the left ventricle to measure pressure and volume.
-
The jugular vein is cannulated for intravenous drug administration.
-
ECG leads are placed to monitor heart rate and rhythm.
-
-
Procedure:
-
Baseline: After a stabilization period, baseline hemodynamic data are recorded, including heart rate (HR), systolic and diastolic blood pressure (SBP, DBP), left ventricular systolic pressure (LVSP), and cardiac output (CO).
-
Drug Administration: this compound is administered intravenously as a bolus or infusion.
-
Data Recording: Hemodynamic parameters are continuously recorded post-administration to observe the onset, magnitude, and duration of the drug's effects.
-
(Optional) Challenge: An agonist like isoproterenol can be administered before and after Bucumolol to quantify the degree of beta-blockade in vivo.
-
-
Data Analysis:
-
Changes in HR, BP, CO, and contractility indices (e.g., dP/dt_max) from baseline are calculated for each dose of Bucumolol.
-
Statistical analysis is performed to determine the significance of the observed effects compared to a vehicle control group.
-
Figure 5. Workflow for in-vivo hemodynamic assessment in a rat model.
Conclusion
This compound is a non-selective beta-adrenergic antagonist with a distinct pharmacological profile conferred by its intrinsic sympathomimetic and membrane-stabilizing activities. Its primary mechanism involves the competitive blockade of β1 and β2 receptors, leading to negative chronotropic and inotropic effects that are therapeutically beneficial in hypertension and angina. The presence of ISA may offer a more favorable side-effect profile by avoiding excessive bradycardia. Furthermore, its MSA contributes to its utility as an anti-arrhythmic agent. The experimental frameworks provided herein offer robust methods for the continued investigation and characterization of Bucumolol and novel beta-adrenergic modulators in drug discovery and development.
References
- 1. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent labeling of the beta-adrenergic ligand-binding site with para-(bromoacetamidyl)benzylcarazolol. A highly potent beta-adrenergic affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COMPETITIVE ANTAGONISM BETWEEN ISOPROTERENOL AND A NEW BETA-RECEPTOR ADRENERGIC BLOCKING AGENT, PROPRANOLOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the beta-adrenoceptor that mediates the relaxant response to noradrenaline in guinea-pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuron.mefst.hr [neuron.mefst.hr]
- 7. Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Bucumolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucumolol hydrochloride is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1][2][3] It primarily targets β1-adrenergic receptors, which are predominantly found in the heart, and to a lesser extent, β2-adrenergic receptors located in tissues such as the lungs and vascular smooth muscle. Its dual action as both a blocker and a partial agonist of the β-adrenergic receptor makes it a subject of interest in cardiovascular research. By competitively inhibiting the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β-adrenergic receptors, Bucumolol can modulate cardiac function, including heart rate and contractility. This document provides detailed experimental protocols for in vitro studies of this compound, focusing on its receptor binding, effects on downstream signaling, and cell viability.
Data Presentation
While specific Ki or IC50 values for this compound from radioligand binding assays were not available in the public domain at the time of this writing, the following table structure is provided for researchers to populate with their experimental data.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand Used | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |
| β1-adrenergic | [e.g., ³H-CGP 12177] | [e.g., CHO-β1] | |||
| β2-adrenergic | [e.g., ³H-CGP 12177] | [e.g., CHO-β2] |
Table 2: Functional Activity of this compound
| Assay Type | Cell Line/Tissue | Parameter Measured | Agonist (if applicable) | Bucumolol HCl Effect (e.g., EC50, % Inhibition) | Reference |
| cAMP Accumulation | [e.g., Neonatal Rat Cardiomyocytes] | cAMP level | Isoproterenol (B85558) | [1] | |
| Cell Viability (MTT Assay) | [e.g., H9c2 cells] | Cell Viability (%) | - |
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is adapted from methodologies used for other β-blockers and is suitable for determining the binding affinity of this compound to β1 and β2-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for β1 and β2-adrenergic receptors.
Materials:
-
CHO cell lines stably expressing human β1-adrenergic receptors (CHO-β1) and β2-adrenergic receptors (CHO-β2).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: ³H-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (10 µM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation cocktail and a liquid scintillation counter.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-β1 and CHO-β2 cells to confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold membrane preparation buffer and centrifuge at 4°C.
-
Resuspend the membrane pellet in the same buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.
-
-
Competition Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of ³H-CGP 12177 (typically at its Kd concentration).
-
Serial dilutions of this compound (e.g., from 1 pM to 100 µM).
-
For non-specific binding wells, add 10 µM propranolol.
-
For total binding wells, add assay buffer instead of Bucumolol or propranolol.
-
-
Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through the 96-well filter plate, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay to Determine Intrinsic Sympathomimetic Activity (ISA)
This protocol is designed to measure the effect of this compound on cyclic AMP (cAMP) levels, a key second messenger in β-adrenergic signaling. This will elucidate its intrinsic sympathomimetic (partial agonist) activity.[1][4]
Objective: To quantify the effect of this compound on basal and agonist-stimulated cAMP levels.
Materials:
-
Neonatal rat ventricular myocytes or a suitable cell line expressing β-adrenergic receptors (e.g., H9c2).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).
-
Isoproterenol (a non-selective β-agonist).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Cell Culture:
-
Plate cells in a 96-well plate and grow to confluence.
-
Prior to the assay, starve the cells in a serum-free medium for 2-4 hours.
-
-
Agonist/Antagonist Treatment:
-
To measure ISA (agonist effect):
-
Wash cells with stimulation buffer.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
To measure antagonist effect:
-
Pre-incubate cells with serial dilutions of this compound for 15 minutes.
-
Add a fixed concentration of isoproterenol (e.g., EC80) to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay format (e.g., by reading fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
For agonist activity, plot cAMP concentration against the log concentration of this compound to determine the EC50.
-
For antagonist activity, plot the inhibition of the isoproterenol response against the log concentration of this compound to determine the IC50.
-
Cell Viability (MTT) Assay
This protocol assesses the potential cytotoxicity of this compound.
Objective: To determine the effect of this compound on the viability of cardiac cells.
Materials:
-
H9c2 rat heart myoblasts or other relevant cardiac cell lines.
-
Cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plate reader.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound for 24-48 hours. Include untreated cells as a control.
-
-
MTT Incubation:
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the log concentration of this compound to determine the CC50 (concentration that causes 50% cytotoxicity).
-
Visualizations
Caption: Bucumolol HCl's dual mechanism on the β-adrenergic signaling pathway.
Caption: Workflow for the β-adrenergic receptor radioligand binding assay.
References
- 1. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of the intrinsic sympathomimetic activity of the beta-adrenergic blocking drug bucindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bucumolol Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucumolol hydrochloride is a non-selective β-adrenergic receptor antagonist.[1] Its primary pharmacological effect is the blockade of β-1 and β-2 adrenergic receptors, leading to a reduction in heart rate and cardiac contractility.[1] Recent research has highlighted the potential of β-blockers as anti-cancer agents, with studies demonstrating their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.[2] This has spurred interest in evaluating compounds like this compound for their cytotoxic and anti-proliferative effects in in-vitro cancer models.
These application notes provide detailed protocols for developing cell culture assays to characterize the effects of this compound on cell viability, long-term proliferation, and apoptosis.
Quantitative Data Summary
| β-Blocker | Cell Line | Assay Type | Endpoint | Value (µM) |
| Propranolol | A549 (Non-small cell lung cancer) | MTT | EC50 | 119.3 ± 12.7 |
| Propranolol | H1299 (Non-small cell lung cancer) | MTT | EC50 | 98.8 ± 10.3 |
| Betaxolol | A549 (Non-small cell lung cancer) | MTT | EC50 | 251.3 ± 14.6 |
| Betaxolol | H1299 (Non-small cell lung cancer) | MTT | EC50 | 252.2 ± 7.6 |
| Nadolol | A549 (Non-small cell lung cancer) | MTT | Cytotoxicity | Effective at 150-250 |
| Esmolol | A549 (Non-small cell lung cancer) | MTT | Cytotoxicity | Ineffective |
Signaling Pathway of this compound
Caption: this compound blocks catecholamine binding to β-adrenergic receptors.
Experimental Workflow for Cell-Based Assays
Caption: A generalized workflow for in-vitro cell-based assays.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Selected cancer cell line (e.g., A549, H1299, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Clonogenic Assay for Long-Term Proliferation
This assay assesses the ability of single cells to form colonies after treatment with this compound.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Colony Formation:
-
After 24 hours, replace the drug-containing medium with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bucumolol Hydrochloride in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucumolol hydrochloride is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). It exhibits negative chronotropic (heart rate-lowering) and inotropic (contractility-reducing) effects, making it a compound of interest for cardiovascular research.[1] These application notes provide detailed information on dosage calculation, experimental protocols, and the mechanism of action of this compound for use in rat models of cardiovascular disease.
Dosage Calculation and Administration
The appropriate dosage of this compound in rats is dependent on the research application, the route of administration, and the specific rat strain used. The following tables summarize reported and estimated dosages for different experimental contexts.
Dosage Summary for Rat Studies
| Application | Rat Strain | Route of Administration | Dosage Range | Source/Rationale |
| Myocardial Infarction | - | Subcutaneous (s.c.) | 2.5 - 5 mg/kg | Pretreatment with 2.5 mg/kg and 5 mg/kg s.c. lessened changes and increased survival rate in a dose-related manner in a rat model of myocardial infarction induced by coronary artery ligation.[2] |
| Hypertension | Spontaneously Hypertensive Rat (SHR) | Oral (p.o.) / Intravenous (i.v.) | Estimated 10-100 mg/kg/day (oral) | Bucumolol was found to be effective at an "equipotent dose" to propranolol (B1214883) in SHR.[1] Propranolol has been studied in SHR at oral doses ranging from 1 mg/kg/day to 100 mg/kg/day for antihypertensive effects.[3] |
Allometric Scaling for Dose Conversion
While direct data from rat studies is preferable, allometric scaling can be used to estimate a starting dose from human data. The following formula can be used:
Rat Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Rat Km)
Where Km is a conversion factor based on body surface area. The typical Km for a 60 kg human is 37, and for a 0.15 kg rat is 5. Therefore, the conversion factor from human to rat is approximately 6.
Experimental Protocols
The following are detailed protocols for common cardiovascular studies in rats using this compound.
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the effect of this compound on blood pressure in a genetic model of hypertension.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or distilled water)
-
Spontaneously Hypertensive Rats (SHR), age- and weight-matched
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry)
-
Oral gavage needles or equipment for drug administration in drinking water
Procedure:
-
Animal Acclimation: Acclimate SHR to the housing facility and handling procedures for at least one week prior to the experiment.
-
Baseline Measurement: Measure baseline systolic and diastolic blood pressure and heart rate for each rat for 3-5 consecutive days to establish a stable baseline.
-
Randomization: Randomly assign rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration (Oral Gavage):
-
Prepare fresh solutions of this compound in the chosen vehicle daily.
-
Administer the assigned treatment via oral gavage once or twice daily. The volume should not exceed 10 ml/kg body weight.
-
-
Drug Administration (Drinking Water):
-
Calculate the daily water consumption for each cage.
-
Dissolve the appropriate amount of this compound in the drinking water to achieve the target daily dose.
-
Replace the medicated water daily.
-
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., daily or several times per week) throughout the study period (typically 4-8 weeks).
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between groups.
Protocol 2: Assessment of Antiarrhythmic Activity in a Rat Model of Myocardial Infarction
Objective: To evaluate the efficacy of this compound in preventing or reducing arrhythmias following myocardial infarction.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for thoracotomy and coronary artery ligation
-
ECG recording system
-
Suture for coronary artery ligation
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Drug Administration: Administer this compound (e.g., 2.5 or 5 mg/kg, s.c.) or vehicle 30 minutes prior to surgery.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
-
ECG Monitoring: Continuously monitor the ECG for the occurrence of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation) for a defined period (e.g., 2-4 hours) post-ligation.
-
Data Analysis: Quantify the incidence, duration, and severity of arrhythmias in each treatment group. Statistical analysis (e.g., Chi-square test for incidence, t-test or ANOVA for duration) should be used to compare the groups.
Mechanism of Action and Signaling Pathway
This compound is a β-adrenergic receptor antagonist, meaning it competitively inhibits the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β-adrenergic receptors. This blockade primarily affects β1-receptors in the heart, leading to decreased heart rate, cardiac contractility, and blood pressure. It also has some activity at β2-receptors. Bucumolol is also noted to possess intrinsic sympathomimetic activity (ISA), meaning it can cause a low level of receptor activation while blocking the effects of more potent endogenous agonists.
Beta-Adrenergic Signaling Pathway
The binding of an agonist (like norepinephrine) to a β-adrenergic receptor activates a cascade of intracellular events. The antagonism by this compound disrupts this pathway.
Caption: Bucumolol blocks β-adrenergic signaling.
Experimental Workflow for Antihypertensive Study
Caption: Workflow for SHR hypertension study.
References
- 1. Antihypertensive activity of bucumolol, a beta-adrenergic blocking agent, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bucumolol, a beta-adrenergic blocking agent, and its d-isomer on myocardial infarction produced by coronary artery ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic propranolol treatment inhibits sympathetic nerve activity and keeps blood pressure from rising in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Bucumolol Hydrochloride Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucumolol hydrochloride is a non-selective β-adrenergic receptor antagonist utilized in cardiovascular research.[1] Its utility in laboratory settings necessitates standardized protocols for solution preparation to ensure experimental reproducibility and accuracy. This document provides detailed application notes and protocols for the preparation of this compound solutions for various in vitro research applications. It includes information on the physicochemical properties, solubility, storage, and safety precautions, along with a detailed protocol for preparing stock and working solutions. Furthermore, this document outlines its mechanism of action and provides a visual representation of the associated signaling pathway.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₄ClNO₄ | [2] |
| Molecular Weight | 341.83 g/mol | [2] |
| CAS Number | 36556-75-9 | [3] |
| Appearance | White crystals or crystalline powder | [4] |
| Melting Point | Approximately 228°C (with decomposition) | [4] |
Storage and Stability:
This compound powder should be stored in well-closed containers in a dry and well-ventilated place.[4] For optimal stability, storage at 2-8°C is recommended. Prepared solutions, especially in aqueous buffers, should be used fresh or stored at -20°C for short-term use to minimize degradation. Long-term storage of aqueous solutions is not recommended.
Solubility Data
Accurate preparation of this compound solutions begins with an understanding of its solubility in common laboratory solvents.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Water | Freely soluble | [4] | |
| Methanol | Sparingly soluble | [4] | |
| Ethanol (95%) | Sparingly soluble | [4] | |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions. | [5] |
| Acetic Acid (100%) | Slightly soluble | [4] | |
| Diethyl Ether | Practically insoluble | [4] |
Safety and Handling Precautions
This compound is a pharmacologically active compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted to prepare working solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 341.83 g/mol x 1000 mg/g = 3.4183 mg
-
Weigh the compound: Accurately weigh approximately 3.42 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine the final desired concentration: For example, to prepare a 10 µM working solution.
-
Perform serial dilutions: a. Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 by adding 10 µL of the stock to 90 µL of sterile cell culture medium. This results in a 1 mM intermediate solution. b. Final Working Solution (e.g., 10 µM): Dilute the 1 mM intermediate solution 1:100 by adding 1 µL of the intermediate solution to 99 µL of cell culture medium. This will give a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the cell culture medium without the drug.
-
Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures according to your experimental design. A typical experimental concentration for this compound in cell-based assays is around 1 µM.[6]
Mechanism of Action and Signaling Pathway
This compound is a non-selective antagonist of β1 and β2-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine, activate a downstream signaling cascade.
Signaling Pathway:
β-adrenergic receptors are coupled to the stimulatory G-protein, Gs. Activation of the receptor leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
As a β-adrenergic antagonist, this compound competitively binds to β1 and β2 receptors, preventing the binding of endogenous agonists and thereby inhibiting the activation of the Gs-cAMP-PKA signaling pathway.
Caption: this compound inhibits β-adrenergic receptor signaling.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based assay.
Caption: General workflow for in vitro cell-based assays with Bucumolol HCl.
References
- 1. Antihypertensive activity of bucumolol, a beta-adrenergic blocking agent, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG DRUG: this compound [kegg.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of Bucumolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for Bucumolol (B107653) Hydrochloride in preclinical research, with a focus on rodent models. The following sections detail experimental protocols, summarize available data, and visualize experimental workflows and the mechanism of action.
Introduction to Bucumolol Hydrochloride in Preclinical Research
This compound is a non-selective β-adrenergic receptor antagonist. In preclinical studies, it has been investigated primarily for its antihypertensive properties. The choice of administration route is a critical factor in preclinical study design, influencing the pharmacokinetic and pharmacodynamic profile of the compound. This document outlines the primary routes used for this compound administration in animal models, providing detailed protocols and available data to guide researchers in their experimental design.
Administration Routes and Protocols
The following sections provide detailed protocols for the oral, intravenous, and subcutaneous administration of this compound in rats. While specific pharmacokinetic data for all routes are not available in the public domain, the protocols are based on established preclinical research practices and data from studies on bucumolol and other similar β-blockers.
Oral Administration (Gavage)
Oral gavage is a common method for precise oral dosing in rodents.
Experimental Protocol:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats are commonly used.
-
Dosage: While specific oral doses for this compound in published pharmacokinetic studies are scarce, antihypertensive effects have been observed with other beta-blockers in SHRs at doses ranging from 10 to 100 mg/kg. Dose-ranging studies are recommended.
-
Vehicle Solution: this compound can be suspended in a 0.5% carboxymethylcellulose (CMC) solution or dissolved in sterile water. The vehicle should be chosen based on the solubility and stability of the compound.
-
Procedure:
-
Rats are fasted overnight (with access to water) to ensure gastric emptying.
-
The animal is weighed to calculate the precise dose volume (typically 5-10 mL/kg).
-
The rat is gently restrained, and a gavage needle (16-18 gauge for adult rats) is carefully inserted into the esophagus and advanced into the stomach.
-
The this compound suspension/solution is administered slowly.
-
The gavage needle is removed, and the animal is monitored for any signs of distress.
-
-
Blood Sampling: For pharmacokinetic analysis, blood samples (approximately 0.25 mL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration). Plasma is separated by centrifugation and stored at -80°C until analysis by a validated analytical method such as LC-MS/MS.
Intravenous (IV) Administration
Intravenous administration allows for direct entry into the systemic circulation, providing 100% bioavailability.
Experimental Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats are suitable for IV administration studies.
-
Dosage: Based on studies of similar β-blockers, a dose range of 1-10 mg/kg can be considered for initial studies.
-
Vehicle Solution: this compound should be dissolved in a sterile, isotonic saline solution (0.9% NaCl). The solution should be filtered through a 0.22 µm syringe filter before administration.
-
Procedure:
-
The rat is placed in a restraint device to immobilize the tail.
-
The lateral tail vein is warmed to induce vasodilation.
-
A 27-30 gauge needle attached to a syringe containing the this compound solution is inserted into the vein.
-
The solution is injected slowly as a bolus over 1-2 minutes.
-
The needle is withdrawn, and gentle pressure is applied to the injection site to prevent bleeding.
-
-
Blood Sampling: Blood samples are collected at shorter intervals for IV studies due to rapid distribution (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours post-injection).
Subcutaneous (SC) Administration
Subcutaneous injection provides a slower absorption rate compared to intravenous administration.
Experimental Protocol:
-
Animal Model: Rats (e.g., Wistar, Sprague-Dawley).
-
Dosage: Preclinical studies have utilized subcutaneous doses of 2.5 mg/kg and 5 mg/kg in rats to investigate the effects on myocardial infarction.
-
Vehicle Solution: Similar to IV administration, a sterile isotonic saline solution is a suitable vehicle.
-
Procedure:
-
The rat is restrained, and the skin on the dorsal side (between the shoulder blades) is lifted to form a tent.
-
A 25-27 gauge needle is inserted into the base of the skin tent, parallel to the body.
-
The this compound solution is injected into the subcutaneous space.
-
The needle is withdrawn, and the injection site is gently massaged to aid dispersion.
-
-
Blood Sampling: Sampling times should be adjusted to capture the absorption phase, which is typically slower than IV administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-injection).
Data Presentation
The following tables summarize the available and analogous quantitative data for this compound administration in preclinical models.
Table 1: this compound Administration and Effects in Rats
| Administration Route | Animal Model | Dose | Observed Effect | Citation |
| Subcutaneous | Rats | 2.5 mg/kg, 5 mg/kg | Lessened changes associated with myocardial infarction and increased survival rate. | [1] |
| Not Specified | Spontaneously Hypertensive Rats (SHR) | Not Specified | Lowered blood pressure and decreased plasma renin concentration in acute and long-term experiments. | [2] |
Table 2: Analogous Pharmacokinetic Parameters of Beta-Blockers in Rats
Note: The following data is for beta-blockers other than bucumolol and should be used as a reference for experimental design.
| Compound | Administration Route | Dose | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |
| Bucindolol | Intravenous | 0.03 - 1.0 mg/kg | - | Dose-dependent | - | 100% |
| Acebutolol | Intravenous | 5 - 50 mg/kg | - | Dose-dependent | ~2-3 | 100% |
| Propranolol | Oral | 10 mg/kg | 1.5 | ~100 | ~2 | ~20% |
Visualizations
Experimental Workflows
The following diagrams illustrate the typical workflows for different administration routes in preclinical studies.
References
Application Notes and Protocols for the Quantification of Bucumolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Bucumolol hydrochloride in various samples. The protocols herein are designed to ensure accuracy, precision, and reliability for research, quality control, and drug development purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound. This method is particularly valuable for its high resolution and sensitivity, making it suitable for analyzing complex mixtures and trace amounts of the analyte. The following protocol is a stability-indicating reversed-phase HPLC method adapted from established procedures for similar β-blocker compounds and would require validation for this compound.
Experimental Protocol: Stability-Indicating RP-HPLC
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic modifier is typically used. A starting point could be a mixture of 0.02 M potassium dihydrogen phosphate (adjusted to pH 3.0 with phosphoric acid) and methanol (B129727) in a 40:60 (v/v) ratio.
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (approximately 296 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at 25 °C.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Further dilute to obtain working standard solutions covering the desired concentration range.
-
Sample Solution: For pharmaceutical dosage forms, weigh and finely powder a representative number of tablets. An amount of powder equivalent to a single dose should be dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to a suitable concentration. For biological samples, a validated extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is required to remove interfering substances.
Data Analysis:
Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to the peak areas of the standard solutions. A calibration curve should be constructed by plotting the peak area versus the concentration of the standard solutions.
HPLC Experimental Workflow
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of this compound in bulk drug and simple pharmaceutical formulations. The method is based on the inherent UV absorbance of the molecule.
Experimental Protocol: UV-Visible Spectrophotometry
-
Instrument: A calibrated double-beam UV-Visible spectrophotometer.
-
Solvent: Water is a suitable solvent for this compound.
-
Wavelength of Maximum Absorbance (λmax): The reported λmax for this compound is approximately 296 nm.[1][2] This should be experimentally confirmed by scanning a dilute solution of this compound over the UV range (e.g., 200-400 nm).
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in water. From the stock solution, prepare a series of working standard solutions of different concentrations.
-
Sample Solution Preparation: Prepare a solution of the sample in water at a concentration expected to be within the linear range of the assay. For tablets, this involves dissolving a known weight of powdered tablets in water, followed by filtration to remove insoluble excipients.
-
Measurement: Measure the absorbance of the standard and sample solutions at 296 nm against a solvent blank.
-
Quantification: The concentration of this compound in the sample can be determined by comparing its absorbance with that of a standard solution of known concentration or by using a calibration curve. The specific absorbance value (E 1% 1cm) of 330 - 360 at 296 nm can also be used for calculation.[1][2]
UV-Vis Spectrophotometry Workflow
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism that is complementary to HPLC. It is particularly advantageous for its low sample and solvent consumption. The following is a general protocol for the analysis of β-blockers that can be adapted for this compound.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Instrument: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).
-
Background Electrolyte (BGE): A buffer solution such as 50 mM phosphate buffer at a pH of 2.5.
-
Voltage: A separation voltage in the range of 15-25 kV.
-
Temperature: Capillary temperature maintained at 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 296 nm).
Procedure:
-
Solution Preparation: Prepare standard and sample solutions in the background electrolyte or water.
-
Capillary Conditioning: Before the first run, and periodically, the capillary should be conditioned by flushing with solutions such as 1 M sodium hydroxide, water, and the background electrolyte.
-
Analysis: Inject the sample and apply the separation voltage. The migration time of this compound is used for identification, and the peak area is used for quantification.
Capillary Electrophoresis Workflow
Non-Aqueous Titration
As per pharmacopeial methods, a non-aqueous titration can be used for the assay of this compound in bulk form.[1] This method is based on the basic nature of the amine group in the molecule.
Experimental Protocol: Non-Aqueous Titration
-
Apparatus: A potentiometer with a suitable electrode system (e.g., glass and calomel (B162337) electrodes) and a burette.
-
Solvent: A mixture of glacial acetic acid and acetic anhydride.
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
Procedure:
-
Accurately weigh about 0.4 g of previously dried this compound.
-
Dissolve the sample in 45 mL of glacial acetic acid, warming to 60°C if necessary, and then cool.
-
Add 105 mL of acetic anhydride.
-
Titrate with 0.1 M perchloric acid, determining the endpoint potentiometrically.
-
Perform a blank determination and make any necessary corrections.
Calculation:
Each mL of 0.1 M perchloric acid is equivalent to 34.183 mg of C₁₇H₂₃NO₄·HCl.
Quantitative Data Summary
| Parameter | HPLC (Adapted Method) | UV-Visible Spectrophotometry | Capillary Electrophoresis (Adapted Method) | Non-Aqueous Titration |
| Principle | Reversed-Phase Chromatography | UV Absorbance | Capillary Zone Electrophoresis | Acid-Base Titration |
| Instrumentation | HPLC with UV Detector | UV-Vis Spectrophotometer | Capillary Electrophoresis System | Potentiometer |
| Wavelength | ~296 nm | ~296 nm | ~214 nm or ~296 nm | N/A |
| Linearity Range | Method Dependent (e.g., 1-100 µg/mL) | Method Dependent (e.g., 5-50 µg/mL) | Method Dependent (e.g., 1-50 µg/mL) | N/A |
| Accuracy (% Recovery) | Typically 98-102% | Typically 98-102% | Typically 98-102% | Typically 99-101% |
| Precision (%RSD) | < 2% | < 2% | < 3% | < 1% |
| Sample Type | Bulk, Formulations, Biological | Bulk, Simple Formulations | Bulk, Formulations | Bulk Drug |
Disclaimer: The HPLC and Capillary Electrophoresis methods described are based on general procedures for related compounds and have not been specifically validated for this compound. These protocols should be fully validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit before routine use. The UV-Visible Spectrophotometry and Non-Aqueous Titration methods are based on pharmacopeial information.
References
Application Notes and Protocols for Studying Cardiac Arrhythmias in Dogs using Bucumolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucumolol (B107653) hydrochloride is a non-selective beta-adrenergic antagonist that has been utilized in research settings to investigate cardiac arrhythmias. Its mechanism of action involves blocking the effects of catecholamines, such as adrenaline, on β-adrenergic receptors in the heart. This action leads to a decrease in heart rate, myocardial contractility, and atrioventricular (AV) conduction. These properties make it a valuable tool for studying the underlying mechanisms of various cardiac arrhythmias and for evaluating the efficacy of potential antiarrhythmic therapies in canine models. Canines are frequently used in cardiovascular research due to the physiological and electrophysiological similarities of their hearts to humans.
This document provides detailed application notes and experimental protocols for the use of bucumolol hydrochloride in the study of cardiac arrhythmias in dogs.
Mechanism of Action
This compound is a competitive antagonist of β1 and β2-adrenergic receptors.[1] In the heart, β1-adrenergic receptors are predominant and their stimulation by catecholamines leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), activation of protein kinase A (PKA), and subsequent phosphorylation of calcium channels and other proteins. This results in an increased heart rate (positive chronotropy), increased contractility (positive inotropy), and faster conduction through the atrioventricular (AV) node (positive dromotropy).
By blocking these receptors, bucumolol attenuates the effects of sympathetic nervous system stimulation on the heart. This leads to a reduction in heart rate, a decrease in the force of contraction, and a slowing of AV conduction.[2] The antiarrhythmic effects of bucumolol are primarily attributed to its ability to:
-
Decrease sinus node automaticity: By blocking β1 receptors in the sinoatrial (SA) node, bucumolol slows the heart rate.
-
Prolong AV conduction time and refractory period: This action is crucial for its effectiveness in certain types of supraventricular tachycardias.[3]
-
Suppress adrenergically-mediated ventricular arrhythmias: Bucumolol can effectively suppress ventricular arrhythmias that are triggered or exacerbated by increased sympathetic tone.
Data Presentation
Table 1: Electrophysiological Effects of Bucumolol in Anesthetized Dogs
| Parameter | Bucumolol Dose | Change from Baseline | Reference |
| Atrioventricular (AV) Conduction Time | 30 µg/kg - 1 mg/kg | Prolonged | [3] |
| Functional Refractory Period of AV Transmission | 30 µg/kg - 1 mg/kg | Prolonged | [3] |
| Heart Rate | 0.5 - 5 mg/kg (Acebutolol) | Decreased by 23-26% | [4] |
| Right Ventricular Effective Refractory Period (RVERP) | 0.5 mg/kg (Acebutolol) | Increased by 8.5% (sinus rhythm) | [4] |
| Right Ventricular Effective Refractory Period (RVERP) | 1 mg/kg (Acebutolol) | Increased by 13.3% (sinus rhythm) | [4] |
| Right Ventricular Effective Refractory Period (RVERP) | 5 mg/kg (Acebutolol) | Increased by 10.3% (sinus rhythm) | [4] |
*Data for Acebutolol (B1665407), another beta-blocker, is included to provide context on the expected magnitude of effects on the refractory period in conscious dogs.
Table 2: Bucumolol (Bupuranolol) Efficacy in Canine Arrhythmia Models
| Arrhythmia Model | Bucumolol (Bupuranolol) Effect | Potency Ratio (Bucumolol:Propranolol) | Reference |
| Halothane-Adrenaline Induced Ventricular Arrhythmias | Effective Suppression | 3.6 (β-blocking action) | [5] |
| Two-Stage Coronary Ligation Induced Ventricular Arrhythmias | Not Effective | - | [5] |
Experimental Protocols
Protocol 1: Induction of Halothane-Adrenaline Arrhythmias in Dogs
This protocol describes a common method for inducing ventricular arrhythmias that are sensitive to β-adrenergic blockade.
1. Animal Preparation:
- Adult mongrel dogs of either sex are fasted overnight with free access to water.
- Anesthetize the dogs with an appropriate agent (e.g., sodium pentobarbital). The specific anesthetic can influence the arrhythmogenic dose of epinephrine (B1671497).[5]
- Intubate the dogs and maintain anesthesia with halothane (B1672932) (e.g., 1.09% end-tidal concentration).[5]
- Monitor vital signs, including electrocardiogram (ECG), blood pressure, and respiratory rate throughout the experiment.
- Establish intravenous access for drug administration.
2. Arrhythmia Induction:
- Once a stable level of anesthesia is achieved, begin an intravenous infusion of epinephrine.
- A typical starting infusion rate is 0.25 µg/kg/min.[5]
- Increase the infusion rate in a stepwise manner (e.g., logarithmically) until ventricular arrhythmias (defined as ≥ 4 ventricular premature depolarizations within 15 seconds) are observed.[5]
- The dose of epinephrine required to induce arrhythmia is known as the arrhythmogenic dose of epinephrine (ADE).[6]
3. Administration of this compound:
- Once a stable and reproducible arrhythmia is established, administer this compound intravenously.
- Dosages can be varied to determine the effective dose for arrhythmia suppression. Based on comparative studies, an initial dose in the range of the effective doses of other beta-blockers can be considered, with adjustments made based on the observed response.
4. Data Collection and Analysis:
- Continuously record the ECG to monitor for the suppression of arrhythmias.
- Measure the duration of arrhythmia suppression.
- Analyze ECG parameters such as heart rate, PR interval, QRS duration, and QT interval before and after bucumolol administration.
Protocol 2: Two-Stage Coronary Ligation Model of Myocardial Ischemia-Induced Arrhythmias
This model is used to study arrhythmias arising from myocardial ischemia and infarction.
1. Animal Preparation:
- Prepare the dogs for surgery as described in Protocol 1, ensuring a sterile surgical environment.
- Perform a left thoracotomy to expose the heart.
- Identify the left anterior descending (LAD) coronary artery.
2. Coronary Ligation:
- Pass a ligature around the LAD coronary artery.
- First Stage: Partially occlude the artery for a set period (e.g., 30 minutes) to induce initial ischemic changes.
- Second Stage: Completely ligate the artery to induce a myocardial infarction.[7]
- This two-stage process can lead to the development of ventricular arrhythmias in two distinct phases: immediate (2-10 minutes post-ligation) and delayed (12-30 minutes post-ligation).[7]
3. Administration of this compound:
- This compound can be administered either before coronary ligation (to assess its prophylactic effect) or after the onset of arrhythmias (to assess its therapeutic effect).
- Administer the drug intravenously at the desired dosage.
4. Data Collection and Analysis:
- Continuously monitor the ECG for the incidence and severity of ventricular arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).
- Analyze heart rate and other ECG parameters.
- At the end of the experiment, the heart can be excised for histological analysis to confirm the extent of the myocardial infarction.
Signaling Pathways and Workflows
Caption: Bucumolol's mechanism of action in cardiac myocytes.
Caption: General experimental workflow for evaluating bucumolol.
References
- 1. resources.wfsahq.org [resources.wfsahq.org]
- 2. Epinephrine-induced arrhythmias during halothane anesthesia with the addition of nitrous oxide, nitrogen, or helium in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of beta-blockade and the non-specific effect of bucumolol, a beta-adrenergic blocking agent, on atrioventricular conduction in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of acute and chronic administration of acebutolol on the right ventricular effective refractory period in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Identification of receptor mechanism mediating epinephrine-induced arrhythmias during halothane anesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two periods of early ventricular arrhythmia in the canine acute myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bucumolol Hydrochloride in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucumolol hydrochloride is a non-selective β-adrenergic receptor antagonist, commonly known as a beta-blocker, with additional pharmacological properties that make it a subject of interest in cardiovascular research, particularly in the study of hypertension.[1][2][3] It exerts its primary effects by blocking the action of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, on β-1 and β-2 adrenergic receptors.[3] This blockade leads to reduced heart rate, decreased myocardial contractility, and ultimately, a lowering of blood pressure.[1][2] Unique among some beta-blockers, Bucumolol also possesses intrinsic sympathomimetic activity (ISA) and direct vasodilatory properties, which contribute to its antihypertensive effects.[3][4][5]
These application notes provide a comprehensive overview of this compound's mechanism of action, summarize key quantitative data from preclinical and clinical studies, and offer detailed protocols for its application in hypertension research.
Mechanism of Action
This compound's antihypertensive effects are multifactorial, stemming from its interaction with the adrenergic system and downstream pathways.
-
β-Adrenergic Receptor Blockade: As a non-selective beta-blocker, Bucumolol competitively inhibits β-1 and β-2 adrenergic receptors.[3]
-
Cardiac Effects (β-1 Blockade): Blockade of β-1 receptors, which are predominant in the heart, results in negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects.[1][2] This reduces cardiac output, a key determinant of blood pressure.[6]
-
Renal Effects (β-1 Blockade): β-1 receptor blockade in the kidneys inhibits the release of renin.[7] This suppression of the Renin-Angiotensin-Aldosterone System (RAAS) leads to decreased production of angiotensin II (a potent vasoconstrictor) and aldosterone (B195564) (which promotes sodium and water retention), further contributing to blood pressure reduction.[7] Studies in spontaneously hypertensive rats (SHR) have shown a significant correlation between the decrease in blood pressure and the reduction in plasma renin concentration following Bucumolol administration.[7]
-
Vascular and Bronchial Effects (β-2 Blockade): Blockade of β-2 receptors in vascular smooth muscle can lead to vasoconstriction.[6] However, this effect is counteracted by Bucumolol's other properties.
-
-
Intrinsic Sympathomimetic Activity (ISA): Bucumolol is a partial agonist at β-adrenergic receptors.[3][5] This means that while it blocks the effects of potent catecholamines, it causes mild stimulation of the receptor itself. This activity can be observed as a modest increase in heart rate in models like the pithed rat, where baseline sympathetic tone is absent.[5] The clinical significance of ISA is that it may cause less resting bradycardia and reduction in cardiac output compared to beta-blockers without ISA.[8]
-
Direct Vasodilator Properties: Bucumolol has been reported to possess direct vasodilator properties, which contribute to its ability to lower peripheral resistance and blood pressure.[4]
Signaling Pathways
Bucumolol primarily interferes with the G-protein coupled β-adrenergic receptor signaling cascade. It also modulates the Renin-Angiotensin-Aldosterone System (RAAS) through its action on the kidneys.
Caption: Bucumolol blocks catecholamine binding to β-adrenergic receptors.
Caption: Bucumolol inhibits the Renin-Angiotensin-Aldosterone System.
Data Presentation
Quantitative data on this compound is summarized below. Studies have characterized its effects on blood pressure and its intrinsic sympathomimetic activity.
Table 1: Antihypertensive Effects of Bucumolol in Humans
| Parameter | Placebo | Bucumolol | Combination (Bucumolol + Hydrochlorothiazide) |
| 12-hour Averaged Standing Diastolic BP (mm Hg) | 108 ± 5 | 97 ± 9 | 91 ± 9 |
| Data from a study in 14 patients with mild to moderate essential hypertension.[4] |
Table 2: Intrinsic Sympathomimetic Activity (ISA) of Bucumolol
| Experimental Model | Parameter Measured | Agonist | Bucumolol Effect |
| Pithed Rat | Heart Rate | Isoproterenol (Full Agonist) | Increased heart rate to 44% of the maximal response to isoproterenol.[5] |
| Human Myocardial Strips | cAMP Accumulation | Xamoterol (Partial Agonist) | Exhibited ~60% of the agonist activity of xamoterol.[9] |
| Anesthetized Dogs | Atrioventricular (A-V) Conduction | Pindolol (B1678383) (Beta-blocker with ISA) | Showed no beta-stimulant action, unlike pindolol which had a positive dromotropic effect.[10] |
| Note: The expression of ISA can be model-dependent.[10][11] |
Experimental Protocols
The following are generalized protocols for evaluating the antihypertensive effects of this compound in common preclinical models.
Protocol 1: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the methodology for assessing the acute and chronic effects of Bucumolol on blood pressure in a genetic model of hypertension.
Caption: Workflow for evaluating Bucumolol in hypertensive rats.
Methodology:
-
Animal Model: Use male Spontaneously Hypertensive Rats (SHR), with age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[7] House animals under standard conditions with a 12-hour light/dark cycle and free access to food and water.[12]
-
Blood Pressure Measurement:
-
Drug Preparation and Administration:
-
Data Collection:
-
Acute Study: Measure blood pressure at baseline and at multiple time points post-administration (e.g., 1, 2, 4, 8, 24 hours).
-
Chronic Study: Measure blood pressure at baseline and at regular intervals (e.g., weekly).
-
-
Biochemical Analysis (Optional):
Protocol 2: In Vitro Assessment of Intrinsic Sympathomimetic Activity (ISA)
This protocol describes a method to evaluate the partial agonist activity of Bucumolol by measuring its effect on cAMP accumulation in isolated myocardial tissue.
Methodology:
-
Tissue Preparation:
-
Experimental Procedure:
-
Expose freshly isolated myocardial strips to varying concentrations of this compound.
-
Include a full agonist (e.g., Isoproterenol) as a positive control for maximal cAMP stimulation and a pure antagonist (e.g., Propranolol) as a negative control.[9]
-
Incubate the tissues for a defined period (e.g., 15 minutes).[9]
-
-
cAMP Measurement:
-
Following incubation, immediately lyse the tissue strips to halt enzymatic activity.
-
Quantify the intracellular cAMP levels using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
-
Data Analysis:
-
Construct a dose-response curve for Bucumolol's effect on cAMP levels.
-
Express the maximal effect of Bucumolol as a percentage of the maximal effect achieved with the full agonist (Isoproterenol) to quantify its intrinsic sympathomimetic activity.[9]
-
Conclusion
This compound is a multifaceted β-adrenergic antagonist whose antihypertensive action is mediated by a combination of β-1 and β-2 receptor blockade, inhibition of the renin-angiotensin system, and potential contributions from intrinsic sympathomimetic and vasodilatory activities. The provided protocols offer standardized methods for researchers to investigate its efficacy and mechanism of action in established preclinical models of hypertension. The quantitative data highlight its potential in lowering blood pressure and characterize its partial agonist nature, providing a solid foundation for further research and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Bucumolol? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 7. Antihypertensive activity of bucumolol, a beta-adrenergic blocking agent, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of beta-blockade and the non-specific effect of bucumolol, a beta-adrenergic blocking agent, on atrioventricular conduction in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectivity of the intrinsic sympathomimetic activity of the beta-adrenergic blocking drug bucindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Spontaneously hypertensive rats: further evaluation of age-related memory performance and cholinergic marker expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of bucumolol, a beta-adrenergic blocking agent, and its d-isomer on myocardial infarction produced by coronary artery ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Bucumolol hydrochloride solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of bucumolol (B107653) hydrochloride in aqueous solutions. The information is intended to assist researchers in overcoming common challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is bucumolol hydrochloride and what are its general properties?
This compound is a beta-adrenergic receptor antagonist with antiarrhythmic and local anesthetic properties, making it a subject of interest in cardiovascular disease research.[1] It is the hydrochloride salt of bucumolol, a derivative of coumarin.[2][3] Being a hydrochloride salt, it is generally expected to have better aqueous solubility than its free base form. However, researchers may still encounter solubility challenges depending on the experimental conditions.
Q2: I am having trouble dissolving this compound in water. What are the likely reasons?
Difficulties in dissolving this compound in aqueous solutions can be attributed to several factors:
-
pH of the solution: The solubility of this compound, like many hydrochloride salts of weakly basic drugs, is highly dependent on the pH of the aqueous medium.
-
Ionic strength of the buffer: High concentrations of salts in the buffer can sometimes decrease the solubility of a drug.
-
Temperature: Solubility can be influenced by the temperature of the solution.
-
Polymorphism: The crystalline form of the this compound powder can affect its dissolution rate and solubility.
Q3: What is the expected aqueous solubility of this compound?
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides systematic approaches to address solubility issues with this compound in your experiments.
Issue 1: Poor Dissolution in Neutral or Basic Aqueous Buffers
If you are observing low solubility or precipitation of this compound in buffers with a pH at or above neutral, consider the following troubleshooting steps.
Root Cause Analysis:
This compound is the salt of a weak base. In neutral or basic solutions, the ionized form can convert to the less soluble free base form, leading to precipitation.
Solutions:
-
pH Adjustment: The most effective method to increase the solubility of this compound is to lower the pH of the solution. Weakly basic drugs are more soluble in acidic environments where they exist in their protonated, charged form.
-
Use of Co-solvents: If adjusting the pH is not feasible for your experimental setup, the addition of a water-miscible organic co-solvent can enhance solubility.
Experimental Protocols:
-
Protocol 1: pH Modification for Enhanced Solubility
-
Prepare a stock solution of this compound in deionized water or a low-molarity acidic buffer (e.g., 0.01 M HCl).
-
For your final experimental solution, use an acidic buffer system (e.g., citrate (B86180) or acetate (B1210297) buffers) with a pH well below the pKa of the tertiary amine group of bucumolol (typically around 9-10 for similar beta-blockers). A starting pH of 4-5 is recommended.
-
Gradually add the this compound stock solution to the acidic buffer while stirring to reach the desired final concentration.
-
If you need to work at a higher pH, determine the minimum pH required to maintain solubility at your target concentration by performing a pH-solubility profile.
-
-
Protocol 2: Co-solvent Utilization
-
Select a biocompatible, water-miscible organic solvent. Common choices include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent.
-
Slowly add the stock solution to your aqueous buffer with vigorous stirring.
-
Ensure the final concentration of the co-solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or artifacts. It is advisable to keep the co-solvent concentration as low as possible.
-
Quantitative Data Summary:
The following table provides a general guide for selecting appropriate solvents and pH ranges. Note that specific concentrations will need to be empirically determined.
| Method | Solvent/Buffer System | Typical Concentration Range | Considerations |
| pH Adjustment | Acidic Buffers (e.g., Citrate, Acetate) | pH 2 - 6 | Ensure buffer components do not interact with the compound or assay. |
| Co-solvency | Ethanol, Propylene Glycol, PEG 400 | 1% - 20% (v/v) | Verify compatibility with the experimental model (e.g., cell culture). |
Issue 2: Precipitation Upon Dilution of a Stock Solution
When diluting a concentrated stock solution of this compound (often prepared in an organic solvent) into an aqueous buffer, you may observe immediate precipitation.
Root Cause Analysis:
This "salting out" effect occurs when the drug, which is stable in the high-concentration organic solvent, is rapidly transferred to an aqueous environment where its solubility is lower, especially if the final pH is not sufficiently acidic.
Solutions:
-
Modify the Dilution Method: The way you dilute the stock solution can significantly impact the outcome.
-
Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes help to increase the solubility and prevent initial precipitation.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants can help to maintain the drug in solution.
Experimental Protocols:
-
Protocol 3: Optimized Dilution Technique
-
Instead of adding the stock solution directly to the full volume of the aqueous buffer, add a small volume of the buffer to your stock solution first, mixing well.
-
Continue to add the aqueous buffer to the stock solution in a stepwise manner with constant, vigorous stirring.
-
Alternatively, add the stock solution dropwise to the vortexing aqueous buffer.
-
-
Protocol 4: Use of Surfactants
-
Incorporate a low concentration (e.g., 0.01% - 0.1%) of a non-ionic surfactant like Tween® 80 or Polysorbate 80 into your aqueous buffer.
-
Prepare your final solution by adding the this compound stock solution to the surfactant-containing buffer.
-
Ensure the chosen surfactant and its concentration are not detrimental to your experiment.
-
Visualizing Experimental Workflows and Concepts
Logical Flow for Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: A step-by-step guide to troubleshooting this compound solubility.
Signaling Pathway Context: Beta-Adrenergic Receptor Blockade
This compound acts as a beta-adrenergic antagonist. Understanding this mechanism is crucial for designing relevant experiments. The diagram below illustrates the general signaling pathway that is inhibited by beta-blockers.
Caption: Inhibition of the beta-adrenergic signaling cascade by this compound.
References
Technical Support Center: Optimizing Bucumolol Hydrochloride Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Bucumolol hydrochloride for long-term experiments. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why is my this compound solution turning yellow or showing discoloration? | This may indicate degradation of the compound. This compound, when it decomposes, may form colored degradants. This can be accelerated by exposure to light, alkaline pH, or high temperatures.[1][2] | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[2] 2. Control pH: Maintain a slightly acidic pH for aqueous solutions, as many hydrochloride salts are more stable at a lower pH.[1][3] 3. Temperature Control: Store stock solutions and experimental samples at recommended temperatures (refrigerated or frozen, unless otherwise specified). Avoid repeated freeze-thaw cycles. |
| I'm observing precipitation in my aqueous this compound solution. What should I do? | 1. Solubility Limits Exceeded: The concentration of this compound may be too high for the chosen solvent or temperature. 2. pH Shift: A change in the pH of the solution could reduce its solubility. 3. Interaction with Buffer Salts: Certain buffer salts may cause precipitation. | 1. Verify Solubility: this compound is described as freely soluble in water and methanol (B129727), and soluble in ethanol (B145695).[4] If using other solvents, determine the solubility first. 2. Adjust pH: Ensure the pH of your solution is within a range that favors solubility. 3. Solvent consideration: For non-aqueous experiments, consider using methanol or ethanol where it is also soluble.[4] |
| My experimental results are inconsistent over time. Could this be a stability issue? | Yes, degradation of this compound will lead to a lower effective concentration, causing variable results in long-term experiments. | 1. Prepare Fresh Solutions: For sensitive experiments, prepare solutions fresh from solid this compound. 2. Stability-Indicating Assay: Use an analytical method, such as HPLC, to periodically check the concentration and purity of your stock solutions.[5] 3. Controlled Storage: Store all solutions under consistent and protected conditions (away from light, at a stable temperature). |
| How can I confirm if my compound is degrading? | Degradation can be confirmed by using a stability-indicating analytical method, like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[6][7] | 1. Initial Analysis: Run an initial HPLC analysis on a freshly prepared solution to establish a baseline. 2. Time-Point Analysis: Analyze samples from your long-term experiment at various time points and compare them to the baseline. The appearance of new peaks or a decrease in the main peak area suggests degradation. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound? Solid this compound should be stored in well-closed containers at room temperature.[4][8] For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture.
2. What solvents are suitable for dissolving this compound? this compound is freely soluble in water and methanol, and soluble in ethanol (95%) and acetic acid (100). It is practically insoluble in diethyl ether.[4]
3. At what pH is this compound most stable in aqueous solutions? While specific data for this compound is not readily available, similar hydrochloride salts of beta-blockers, like propranolol (B1214883), exhibit maximum stability in acidic conditions, typically around pH 3.[1] Stability generally decreases as the pH becomes alkaline.[1]
4. Is this compound sensitive to light? Yes, compounds with chromophores, like this compound, can be susceptible to photodegradation. It is recommended to protect solutions from light by using amber glassware or by covering the container with aluminum foil, especially during long-term experiments.[2][9][10]
5. How should I prepare stock solutions for long-term use? For long-term use, it is best to prepare concentrated stock solutions in a suitable solvent (e.g., water or methanol), aliquot them into smaller volumes, and store them at a low temperature (e.g., -20°C) in tightly sealed, light-protected containers. This minimizes the risks of degradation from repeated freeze-thaw cycles and exposure to the environment.
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively documented in publicly available literature, the following table outlines the parameters that should be evaluated in a forced degradation study to understand its stability profile. This approach is based on established ICH guidelines and studies on similar molecules.[7][11]
| Stress Condition | Typical Parameters | Analyte to Monitor |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | % Degradation, Degradant Peaks (HPLC) |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | % Degradation, Degradant Peaks (HPLC) |
| Neutral Hydrolysis | Purified water at 60°C for 24 hours | % Degradation, Degradant Peaks (HPLC) |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | % Degradation, Degradant Peaks (HPLC) |
| Thermal Degradation | Solid drug at 105°C for 48 hours | % Degradation, Appearance Change |
| Photostability | Exposure to light (e.g., 1.2 million lux hours and 200 W·h/m²) | % Degradation, Appearance Change |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound, based on standard pharmaceutical practices. Researchers should validate these methods for their specific experimental conditions.
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, purified water, 3% H₂O₂). For thermal stress, use the solid compound.
-
Stress Application: Expose the samples to the conditions outlined in the table above for the specified duration. Include a control sample protected from stress conditions.
-
Sample Processing: At the end of the exposure period, withdraw samples. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples and the control sample using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times of any new peaks, which represent degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.
Methodology (example based on methods for similar compounds): [6][7]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (this would need to be determined, but a range of 220-280 nm is typical for similar compounds).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a standard solution of this compound of a known concentration.
-
Inject the standard to determine its retention time.
-
Inject the samples from the forced degradation study.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for a forced degradation stability study.
References
- 1. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Stability of propranolol hydrochloride suspension compounded from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting Bucumolol hydrochloride assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bucumolol hydrochloride assays. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the quantification of this compound?
A1: this compound can be quantified using various analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) for its specificity and sensitivity, and titrimetric methods as described in pharmacopoeial monographs. Spectrophotometric methods may also be developed for its quantification.
Q2: What are the key physicochemical properties of this compound to consider during assay development?
A2: Understanding the physicochemical properties of this compound is crucial for developing a robust assay. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₃NO₄·HCl | [1] |
| Molecular Weight | 341.83 g/mol | [1] |
| Melting Point | Approximately 228°C (with decomposition) | [1] |
| Solubility | Freely soluble in water; sparingly soluble in methanol (B129727) and ethanol (B145695) (95%); slightly soluble in acetic acid (100); practically insoluble in diethyl ether.[1] | |
| Predicted pKa | 13.81 ± 0.20 | [2] |
Q3: How should this compound samples be prepared for analysis?
A3: Sample preparation depends on the dosage form and the analytical method. For bulk drug substance, accurately weigh the required amount and dissolve it in a suitable solvent. Given its free solubility in water, aqueous solutions are often a good starting point. For HPLC analysis, the final dilution should ideally be in the mobile phase to avoid peak distortion. For tablets, a representative number of tablets should be crushed to a fine powder, and an accurately weighed portion is then extracted with a suitable solvent, followed by filtration to remove excipients.
Q4: What is the mechanism of action of this compound?
A4: this compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It primarily targets beta-adrenergic receptors in the body, which are part of the sympathetic nervous system. By blocking these receptors, this compound can modulate physiological responses to hormones like epinephrine (B1671497) and norepinephrine, leading to effects such as a reduction in heart rate and blood pressure.
Below is a diagram illustrating the general signaling pathway of beta-adrenergic receptors, which this compound antagonizes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the assay of this compound, particularly focusing on HPLC analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Possible Causes and Solutions
| Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Bucumolol is a basic compound. Ensure the mobile phase pH is at least 2 pH units below the pKa of the secondary amine for good peak shape. Adjust the pH of the aqueous portion of the mobile phase accordingly. |
| Secondary Interactions with Column Silanols | Use a base-deactivated column or add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%). |
| Sample Solvent Effects | Dissolve and dilute the sample in the mobile phase whenever possible. If a stronger solvent is used for sample preparation, reduce the injection volume. |
| Column Void or Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 2: Inconsistent Retention Times in HPLC
Possible Causes and Solutions
| Cause | Solution |
| Pump Malfunction or Leaks | Check for leaks in the HPLC system, particularly around fittings and pump seals. Ensure the pump is delivering a consistent flow rate. |
| Inadequate Column Equilibration | Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis. |
| Changes in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the performance of the proportioning valves. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as temperature can affect retention times. |
Issue 3: Presence of Unexpected Peaks in the Chromatogram
Possible Causes and Solutions
| Cause | Solution |
| Sample Degradation | This compound may degrade under certain conditions (e.g., exposure to strong acids, bases, oxidizing agents, or light). Prepare fresh samples and protect them from light. Consider performing forced degradation studies to identify potential degradation products. |
| Contamination | Contamination can come from the sample, solvent, glassware, or the HPLC system itself. Use high-purity solvents and clean glassware. Inject a blank (mobile phase) to check for system contamination. |
| Excipients from Formulation | If analyzing a formulated product, some excipients may be UV active and elute as peaks. Analyze a placebo sample (containing all excipients except this compound) to identify these peaks. |
| Carryover from Previous Injections | Implement a robust needle wash program in the autosampler method. Inject a blank after a high-concentration sample to check for carryover. |
The following workflow can help in troubleshooting unexpected peaks:
Experimental Protocols
Representative Stability-Indicating HPLC Method
This method is a representative protocol for the analysis of this compound in bulk drug substance. It is based on common practices for beta-blockers and should be validated for its intended use.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0, 20mM) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 296 nm[1] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Reagent Preparation
-
Phosphate Buffer (pH 3.0, 20mM): Dissolve approximately 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase: Mix acetonitrile and phosphate buffer in the ratio of 40:60 (v/v). Filter through a 0.45 µm membrane filter and degas before use.
Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of this compound bulk drug into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Titrimetric Assay (as per Japanese Pharmacopoeia)[1]
Procedure
-
Accurately weigh about 0.4 g of this compound, previously dried.
-
Add 45 mL of acetic acid (100), and dissolve by warming at 60°C.
-
Cool the solution.
-
Add 105 mL of acetic anhydride.
-
Titrate with 0.1 mol/L perchloric acid VS (potentiometric titration).
-
Perform a blank determination and make any necessary corrections.
Calculation
Each mL of 0.1 mol/L perchloric acid VS is equivalent to 34.183 mg of C₁₇H₂₃NO₄·HCl.
References
Identifying and minimizing off-target effects of Bucumolol hydrochloride
Technical Support Center: Bucumolol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of this compound.
Frequently Asked Questions (FAQs)
General Concepts
???+ question "Q1: What is the primary mechanism of action for this compound?"
???+ question "Q2: What are off-target effects and why are they a concern in research?"
Identifying Off-Target Effects
???+ question "Q3: What are the potential off-target effects of this compound?"
???+ question "Q4: How can I predict potential off-target effects of this compound in silico?"
???+ question "Q5: What experimental methods are recommended for identifying off-target interactions?"
Troubleshooting Guide
???+ question "My experiment with this compound is showing an unexpected or inconsistent phenotype. How do I determine if it's an off-target effect?"
???+ question "How can I minimize off-target effects in my experiments?"
Data Presentation
Table 1: Known Target Profile of Bucumolol
| Target | Class | Known Interaction | Potency/Affinity | Reference |
| β1-Adrenergic Receptor | GPCR | Antagonist (On-Target) | Potency similar to Propranolol | [1] |
| β2-Adrenergic Receptor | GPCR | Antagonist (On-Target) | Non-selective | [1] |
| Broad Kinase Panel | Enzyme | Unknown | Data not publicly available | - |
| Safety Screening Panel | Various | Unknown | Data not publicly available | - |
Note: Comprehensive quantitative data on the off-target profile of this compound is limited in public databases. Researchers are strongly encouraged to perform dedicated screening assays to characterize its selectivity for their specific experimental system.
Experimental Protocols & Workflows
On-Target Signaling Pathway
Bucumolol acts by blocking the β-adrenergic signaling pathway. Understanding this pathway is key to designing experiments that can differentiate on- and off-target effects.
General Workflow for Off-Target Identification
This workflow outlines the key steps from initial concern to off-target validation.
Protocol: Radioligand Receptor Binding Assay (Competition)
This protocol provides a general framework for a competition binding assay to determine the affinity of Bucumolol for a potential off-target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific receptor of interest.
Materials:
-
Cell Membranes: Prepare membranes from cells expressing the receptor of interest.
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., ³H-ligand).
-
This compound: Prepare a stock solution and serial dilutions.
-
Non-specific Competitor: A high concentration of an unlabeled ligand to determine non-specific binding.
-
Assay Buffer: Buffer appropriate for the target receptor.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter & Fluid.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Membranes + Assay Buffer.
-
Non-specific Binding (NSB): Radioligand + Membranes + High concentration of unlabeled competitor.
-
Competition Binding: Radioligand + Membranes + Serial dilutions of this compound.
-
-
Incubation: Add cell membranes, followed by the Bucumolol dilutions or NSB competitor, and finally the radioligand. Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter. The counts are expressed as disintegrations per minute (DPM) or counts per minute (CPM).
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Bucumolol that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Kinase Profiling Assay
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases. This is typically performed as a service by specialized companies.
General Principle: Most kinase profiling assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using an in vitro enzymatic assay.
Procedure Outline:
-
Compound Submission: Provide this compound at a specified concentration (e.g., 10 µM for a primary screen) to the screening service.
-
Assay Performance: The service will perform assays for each kinase in their panel. A typical assay involves:
-
Incubating the kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP) in the presence and absence of Bucumolol.
-
Allowing the phosphorylation reaction to proceed.
-
Stopping the reaction and separating the phosphorylated substrate from the remaining ATP.
-
-
Detection: The amount of substrate phosphorylation is quantified. This can be done via radioactivity measurement, fluorescence, or luminescence, depending on the assay format.
-
Data Reporting: Results are typically reported as the percent inhibition of kinase activity at the tested concentration.
-
Follow-up: For any significant "hits" (kinases that are strongly inhibited), a follow-up dose-response experiment is performed to determine the IC50 value, providing a quantitative measure of potency against the off-target kinase.
References
Technical Support Center: Method Refinement for Bucumolol Hydrochloride in Cardiac Tissue Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Bucumolol hydrochloride in cardiac tissue experiments. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate accurate and efficient study design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cardiac tissue? A1: this compound is a non-selective β-adrenergic receptor antagonist.[1] It competitively blocks both β1 and β2 adrenergic receptors in the heart. This action inhibits the effects of catecholamines (like adrenaline and noradrenaline), leading to a reduction in heart rate (negative chronotropic effect) and decreased force of heart muscle contraction (negative inotropic effect).[2]
Q2: What are the expected functional outcomes of applying Bucumolol to cardiac preparations? A2: In isolated heart preparations (e.g., Langendorff) or in vivo models, administration of Bucumolol is expected to decrease baseline heart rate and contractility. It will also attenuate or block the positive chronotropic and inotropic effects of β-adrenergic agonists like isoproterenol (B85558) (isoprenaline).
Q3: Does Bucumolol have any intrinsic sympathomimetic activity (ISA)? A3: The presence of ISA in Bucumolol can be model-dependent. Some studies conclude that Bucumolol has no beta-stimulant action (no ISA) and that its effects are due to beta-blockade and other non-specific actions.[3] However, other studies in specific models like the pithed rat have shown that Bucumolol can possess some degree of ISA, unlike other beta-blockers such as carvedilol (B1668590). Researchers should be aware of this potential partial agonist activity in their experimental design and interpretation.
Q4: What is a good starting concentration for in vitro experiments? A4: A common concentration used in published studies with cultured cardiac myocytes is 1 µM for a 24-hour incubation period.[1] For dose-response curves in isolated organ preparations, a range spanning from nanomolar to micromolar concentrations is advisable to capture the full inhibitory effect.
Q5: How should I prepare this compound for my experiments? A5: this compound is generally soluble in aqueous solutions. For a stock solution, dissolve the compound in sterile, deionized water or a suitable buffer (e.g., PBS). Further dilutions to working concentrations should be made in your experimental perfusion buffer (e.g., Krebs-Henseleit solution). It is recommended to prepare fresh solutions daily and protect them from light.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of Bucumolol on baseline heart rate or contractility. | 1. Inadequate drug concentration. 2. Low baseline sympathetic tone in the preparation. 3. Drug degradation. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Pre-stimulate the tissue with a β-agonist (e.g., low-dose isoproterenol) to increase adrenergic tone before applying Bucumolol. 3. Prepare fresh Bucumolol solutions for each experiment. |
| High variability in response between different cardiac tissue preparations. | 1. Animal stress or underlying disease influencing heart function.[4] 2. Inconsistent tissue isolation or perfusion setup. 3. Ectopic heartbeats or arrhythmias affecting measurements.[5] | 1. Ensure consistent animal handling and health status.[4] 2. Standardize the surgical procedure and ensure the cannula is correctly placed without perforating the aortic valve.[4] 3. Check perfusion pressure (40-60 mmHg for rats) and ensure the heart is not hypoxic. Consider pacing the heart at a consistent rate (e.g., 310 bpm for rats) to override spontaneous ectopy.[5] |
| Unexpected positive inotropic or chronotropic effect at certain concentrations. | Bucumolol may exhibit some intrinsic sympathomimetic activity (ISA) in certain experimental models. | Acknowledge the potential for ISA. Compare results with a beta-blocker known to have no ISA (e.g., carvedilol in the same model) to differentiate between blocking and potential agonist effects. |
| Precipitate forms when adding Bucumolol stock solution to the buffer. | Solubility limit exceeded or interaction with buffer components. | Ensure the final concentration of any solvent (like DMSO, if used for the initial stock) is minimal (<0.1%). Check the pH and composition of your buffer. Gentle warming and vortexing may help, but if precipitation persists, remake the stock solution at a lower concentration. |
Quantitative Data Summary
The following tables summarize dosages and concentrations of this compound reported in various experimental models.
Table 1: In Vitro and Ex Vivo Concentrations
| Model System | Concentration / Dose | Observed Effect | Reference |
| Cultured Embryonic Chick Cardiac Myocytes | 1 µM (24h incubation) | Significant decrease in β-adrenergic receptor density. | [1] |
| Isolated Dog Heart (A-V Conduction Study) | 30 µg/kg - 1 mg/kg | Prolonged A-V conduction time by blocking sympathetic tone. | [3] |
Table 2: In Vivo and Clinical Dosages
| Subject | Dosage | Route | Observed Effect | Reference |
| Rat (Myocardial Infarction Model) | 2.5 mg/kg & 5 mg/kg | Dose-dependent increase in survival rate and reduction in ECG changes. | [6] | |
| Human (Heart Failure Clinical Trial) | 12.5 mg/day (low dose) | Prevention of LVEF decline. | [7] | |
| Human (Heart Failure Clinical Trial) | 50 mg/day (medium dose) | Moderate improvement in LVEF. | [7] | |
| Human (Heart Failure Clinical Trial) | 200 mg/day (high dose) | Significant improvement in LVEF (7.8 unit increase). | [7] |
Experimental Protocols
Protocol 1: Langendorff Isolated Heart Preparation for Dose-Response Analysis
This protocol describes a method to assess the effect of this compound on cardiac contractility and heart rate in an isolated rat heart.
-
Preparation of Perfusion Buffer:
-
Prepare Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11 mM Glucose, 2.5 mM CaCl₂.
-
Continuously bubble the buffer with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4.
-
Maintain the buffer temperature at 37°C using a water-jacketed system.
-
-
Heart Isolation and Cannulation:
-
Anesthetize the rat (e.g., sodium pentobarbital) and administer heparin (e.g., 500 IU) to prevent clotting.
-
Perform a thoracotomy, rapidly excise the heart, and place it in ice-cold KHB to arrest contraction.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus cannula, avoiding the introduction of air bubbles.
-
Secure the aorta with a suture and initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg).
-
-
Stabilization and Baseline Measurement:
-
Allow the heart to stabilize for 20-30 minutes. During this period, ensure a stable heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Adjust balloon volume to achieve a stable end-diastolic pressure of 5-10 mmHg.
-
Record baseline parameters: Heart Rate (HR), LVDP, and the maximum and minimum rate of pressure change (+/- dP/dt).
-
-
Bucumolol Administration (Dose-Response):
-
Prepare a series of this compound concentrations in KHB (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Introduce the lowest concentration of Bucumolol into the perfusion line. Allow the heart's response to stabilize (typically 5-10 minutes).
-
Record all parameters for 2-3 minutes.
-
Switch to the next higher concentration and repeat the stabilization and recording steps.
-
After the highest concentration, perform a washout with drug-free KHB to observe recovery.
-
-
Data Analysis:
-
Calculate the percentage change in HR, LVDP, and +/- dP/dt from baseline for each Bucumolol concentration.
-
Plot the percentage inhibition against the log concentration of Bucumolol to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot for β-Adrenergic Receptor Downstream Signaling
This protocol outlines a method to assess changes in the phosphorylation of downstream signaling proteins (e.g., Phospholamban) in response to Bucumolol treatment.
-
Tissue Collection and Homogenization:
-
Treat animals or isolated hearts with vehicle or Bucumolol, with or without subsequent stimulation by a β-agonist like isoproterenol.
-
Rapidly freeze the ventricular tissue in liquid nitrogen and store it at -80°C.
-
Homogenize the frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Phospholamban) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) or the total protein of interest.
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: β-Adrenergic signaling pathway and the inhibitory action of Bucumolol HCl.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: General experimental workflow for studying Bucumolol HCl in isolated hearts.
References
- 1. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of beta-blockade and the non-specific effect of bucumolol, a beta-adrenergic blocking agent, on atrioventricular conduction in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff | Expert Tips | ADInstruments [adinstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of bucumolol, a beta-adrenergic blocking agent, and its d-isomer on myocardial infarction produced by coronary artery ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. Bucindolol Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bucumolol Hydrochloride Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bucumolol (B107653) hydrochloride. The information addresses potential degradation pathways and the formation of byproducts during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is bucumolol hydrochloride and what are its key structural features?
This compound is a β-adrenergic receptor antagonist.[1] Its chemical structure is characterized by a coumarin (B35378) nucleus, a secondary alcohol, and a tertiary butylamino group. Understanding these functional groups is crucial for predicting its stability and potential degradation pathways.
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
-
Hydrolysis: The coumarin ring contains an ester linkage (a lactone), which can be susceptible to hydrolysis under acidic or basic conditions. This would lead to the opening of the lactone ring to form a carboxylic acid and a phenol.
-
Oxidation: The secondary alcohol group in the propanolamine (B44665) side chain is a likely site for oxidation. This could result in the formation of a ketone derivative. The tertiary amine could also be susceptible to oxidation, potentially forming an N-oxide.
-
Photodegradation: Coumarin derivatives are known to be photoreactive. Exposure to light, especially UV light, could lead to various reactions, including dimerization, isomerization, or other complex rearrangements.
Q3: What are some common issues encountered during the forced degradation of this compound?
Researchers may encounter the following challenges:
-
Incomplete Degradation: The molecule may be relatively stable under certain stress conditions, leading to minimal degradation.
-
Formation of Multiple Degradation Products: Under harsh conditions, multiple degradation pathways can occur simultaneously, leading to a complex mixture of byproducts that can be challenging to separate and identify.
-
Secondary Degradation: Primary degradation products may themselves be unstable and undergo further degradation, complicating the analysis.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the experimental investigation of this compound degradation.
| Problem | Possible Cause | Recommended Solution |
| No or minimal degradation observed after applying stress conditions. | The stress conditions (e.g., acid/base concentration, temperature, duration of exposure) are not harsh enough. | Increase the intensity of the stressor. For hydrolysis, use higher concentrations of acid or base, or increase the temperature. For thermal stress, increase the temperature. For photolytic stress, increase the light intensity or exposure time.[2] |
| Multiple, poorly resolved peaks in the chromatogram after degradation. | The analytical method (e.g., HPLC) is not optimized to separate the parent drug from all degradation products. | Optimize the chromatographic method. This may involve changing the column, mobile phase composition (including pH and organic modifier), gradient profile, or flow rate. |
| The mass balance is not within the acceptable range (typically 95-105%). | Some degradation products may not be detected by the analytical method (e.g., they do not have a chromophore for UV detection). Degradation products may be volatile. The parent drug or degradation products may have adsorbed to the container. | Use a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in parallel with UV detection. Ensure proper sample handling and storage in inert containers. |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from a single analytical technique. | Employ multiple analytical techniques for structural elucidation. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Tandem mass spectrometry (MS/MS) can reveal fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy is essential for definitive structure confirmation. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the forced degradation of this compound.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4]
1. Acid Hydrolysis:
-
Protocol: Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL. Reflux the solution at 80°C for 4 hours. At appropriate time intervals (e.g., 0, 1, 2, and 4 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521), and dilute with the mobile phase to a suitable concentration for analysis.
-
Rationale: This method assesses the susceptibility of the drug to degradation in an acidic environment. The primary target for acid hydrolysis is the lactone ring of the coumarin moiety.
2. Base Hydrolysis:
-
Protocol: Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL. Reflux the solution at 80°C for 2 hours. At appropriate time intervals (e.g., 0, 0.5, 1, and 2 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
-
Rationale: This method evaluates the stability of the drug in an alkaline environment. The ester linkage in the coumarin structure is particularly susceptible to base-catalyzed hydrolysis.
3. Oxidative Degradation:
-
Protocol: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light. At specified time points (e.g., 0, 6, 12, and 24 hours), withdraw a sample, quench any remaining oxidizing agent if necessary (e.g., with a small amount of sodium bisulfite), and dilute for analysis.
-
Rationale: This study investigates the drug's sensitivity to oxidation. The secondary alcohol and tertiary amine functional groups are potential sites of oxidation.
4. Thermal Degradation:
-
Protocol: Place a solid sample of this compound in a thermostatically controlled oven at 105°C for 48 hours. At various time points (e.g., 0, 12, 24, and 48 hours), take a sample, dissolve it in a suitable solvent, and dilute it to the target concentration for analysis.
-
Rationale: This protocol assesses the stability of the drug substance in its solid state at elevated temperatures.
5. Photolytic Degradation:
-
Protocol: Expose a solution of this compound (1 mg/mL in a suitable solvent like methanol (B129727) or water) to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same conditions. Analyze the samples at appropriate time intervals.
-
Rationale: This study determines the drug's light sensitivity. The coumarin ring system is known to be photolabile.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the degradation products from the parent drug. A typical method would be a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or MS detection.
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 320 nm for the coumarin chromophore) and/or Mass Spectrometry (MS) for identification. |
| Injection Volume | 10 µL |
Visualizations
The following diagrams illustrate the predicted degradation pathways and a general experimental workflow for the analysis of this compound degradation.
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for this compound degradation studies.
References
Technical Support Center: Overcoming Bucumolol Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to Bucumolol hydrochloride in cell lines.
Troubleshooting Guide
This guide is designed to help you navigate common issues encountered when cell lines develop resistance to this compound.
Problem: My cancer cell line, previously sensitive to this compound, now shows reduced responsiveness.
This suggests the development of acquired resistance. The following steps will help you confirm, characterize, and potentially overcome this resistance.
Step 1: Confirm and Quantify Resistance
Rationale: The first step is to quantitatively confirm the shift in drug sensitivity.
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After 24 hours of incubation, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase in the IC50 value for the suspected resistant line confirms resistance.
Data Presentation: IC50 Values for this compound
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Example Cell Line A | 50 | 500 | 10 |
| Your Cell Line | [Enter Data] | [Enter Data] | [Calculate] |
Step 2: Investigate Potential Resistance Mechanisms
Based on general mechanisms of drug resistance, several avenues are worth exploring for this compound.
A. Altered Drug Efflux
Rationale: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance, where the drug is actively pumped out of the cell.
Experimental Protocol: Western Blot for ABC Transporters
-
Protein Extraction: Lyse cells from both parental and resistant lines to extract total protein.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against common ABC transporters (e.g., P-glycoprotein/MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the expression levels of the transporters between the parental and resistant cell lines.
B. Alterations in Downstream Signaling Pathways
Rationale: this compound acts by blocking β-adrenergic receptors, thereby inhibiting downstream signaling pathways that can promote cell survival and proliferation, such as the cAMP/PKA, PI3K/Akt, and MAPK/ERK pathways.[1][2][3] Resistance may arise from alterations in these pathways that bypass the effect of the drug.
Experimental Protocol: Western Blot for Key Signaling Proteins
Follow the Western Blot protocol described above, but use primary antibodies targeting key proteins in the following pathways:
-
PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR
-
MAPK/ERK Pathway: p-ERK, ERK
An increase in the phosphorylated (activated) forms of these proteins in the resistant cell line, even in the presence of this compound, would suggest pathway reactivation.
Step 3: Strategies to Overcome Resistance
A. Combination Therapy
Rationale: Combining this compound with an inhibitor of the identified resistance mechanism can restore sensitivity.
Experimental Protocol: Synergy Analysis using Combination Index (CI)
-
Select Inhibitor: Based on your findings from Step 2, choose an appropriate inhibitor (e.g., a P-glycoprotein inhibitor like Verapamil or a PI3K inhibitor like LY294002).
-
Drug Treatment: Treat the resistant cells with various concentrations of this compound and the selected inhibitor, both alone and in combination, using a constant ratio or a checkerboard pattern.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT) as described in Step 1.
-
CI Calculation: Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates a synergistic effect, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates an antagonistic effect.
Data Presentation: Combination Index (CI) Values
| Drug Combination | Effect Level (e.g., Fa 0.5) | Combination Index (CI) | Interpretation |
| Bucumolol + Verapamil | 0.5 | [Enter Data] | [Synergistic/Additive/Antagonistic] |
| Bucumolol + LY294002 | 0.5 | [Enter Data] | [Synergistic/Additive/Antagonistic] |
B. Alternative Therapeutic Approaches
Rationale: If resistance to this compound is difficult to overcome, exploring other beta-blockers or different classes of drugs may be necessary. Some studies suggest that combining beta-blockers with immunotherapy could be a promising strategy.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a β-adrenergic receptor antagonist.[1] It competitively blocks the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β-adrenergic receptors on the cell surface. This inhibition disrupts downstream signaling pathways, such as the cAMP/PKA pathway, which can be involved in cell proliferation and survival.[5][6]
Q2: What are the likely mechanisms of acquired resistance to this compound in cancer cell lines?
A2: While specific resistance to this compound has not been widely documented, based on common mechanisms of drug resistance, the following are plausible:
-
Increased Drug Efflux: Overexpression of ABC transporters like P-glycoprotein (MDR1) can pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in Downstream Signaling: Cancer cells may develop mutations or upregulate alternative signaling pathways (e.g., PI3K/Akt, MAPK/ERK) to bypass the inhibitory effect of this compound on β-adrenergic signaling and promote cell survival.[7]
-
Target Alteration: Although less common for antagonists, mutations in the β-adrenergic receptor could potentially reduce the binding affinity of this compound.
Q3: How can I develop a this compound-resistant cell line for my studies?
A3: A common method is through continuous exposure to escalating drug concentrations.
-
Initial Exposure: Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound.
-
Selection and Expansion: Continue this process of selection and expansion over several months until the cells can tolerate significantly higher concentrations of the drug compared to the parental line.
-
Characterization: Regularly monitor the IC50 to track the development of resistance.
Q4: Are there any known biomarkers for this compound resistance?
A4: There are currently no established and specific biomarkers for this compound resistance. However, based on potential mechanisms, increased expression of ABC transporters (e.g., P-glycoprotein) or elevated levels of phosphorylated Akt or ERK could serve as potential indicators of resistance.
Visualizations
Caption: A workflow for troubleshooting this compound resistance.
Caption: Simplified signaling pathway of this compound.
Caption: Key mechanisms of potential resistance to this compound.
References
- 1. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 3. Molecular pathways: beta-adrenergic signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Repurposing beta-blockers for combinatory cancer treatment: effects on conventional and immune therapies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Beta-Blockers Subject to First-Pass Metabolism
Disclaimer: Due to a lack of specific published research on improving the in vivo bioavailability of Bucumolol hydrochloride, this technical support center has been developed using Propranolol hydrochloride as a representative model. Propranolol hydrochloride is a well-studied beta-blocker known for its low oral bioavailability due to extensive first-pass metabolism, making it a relevant analogue for researchers facing similar challenges with other compounds in this class. The principles, experimental protocols, and troubleshooting guides provided herein are based on established methods for enhancing the bioavailability of drugs like Propranolol and can be adapted for research on this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to the oral bioavailability of beta-blockers like Propranolol hydrochloride?
A1: The primary barrier to the oral bioavailability of many beta-blockers, including Propranolol hydrochloride, is extensive first-pass metabolism in the liver. After oral administration, the drug is absorbed from the gastrointestinal tract and passes through the liver via the portal circulation before reaching the systemic circulation. A significant portion of the drug is metabolized by enzymes in the liver, reducing the amount of active drug that reaches the bloodstream and its target receptors.
Q2: What are some common formulation strategies to bypass first-pass metabolism and improve bioavailability?
A2: Several formulation strategies can be employed to circumvent first-pass metabolism. These include:
-
Buccal and Sublingual Delivery: Administration through the oral mucosa allows for direct absorption into the systemic circulation, bypassing the liver. Mucoadhesive formulations are often used to prolong contact time and enhance absorption.
-
Transdermal Delivery: Applying the drug to the skin allows for its slow and continuous absorption into the bloodstream, avoiding the gastrointestinal tract and the liver.
-
Nasal Delivery: The nasal mucosa offers a large surface area and high vascularity, enabling rapid drug absorption directly into the systemic circulation.
-
Nanoparticulate Systems: Encapsulating the drug in nanoparticles can protect it from degradation in the GI tract and may enhance its absorption through the lymphatic system, which also bypasses the liver.
-
Prodrugs: Modifying the chemical structure of the drug to create a prodrug can alter its absorption pathway and metabolism, potentially increasing bioavailability.
Q3: We are observing high variability in the plasma concentrations of our beta-blocker in our animal studies. What could be the cause?
A3: High inter-subject variability in plasma concentrations is a common issue for drugs that undergo extensive first-pass metabolism. This variability can be attributed to individual differences in metabolic enzyme activity (e.g., cytochrome P450 enzymes) in the liver. Other factors include differences in gastric emptying time, intestinal motility, and food effects.
Q4: How can we assess the absolute bioavailability of our drug compound?
A4: Absolute bioavailability is determined by comparing the area under the plasma concentration-time curve (AUC) after oral administration with the AUC after intravenous (IV) administration. The formula is: Absolute Bioavailability (F) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV). An IV formulation is necessary to obtain a reference AUC where 100% of the drug enters the systemic circulation.
Troubleshooting Guides
Issue 1: Low and Inconsistent Drug Release from Mucoadhesive Buccal Tablets
| Potential Cause | Troubleshooting Step |
| Inadequate Polymer Hydration and Swelling | Optimize the concentration and type of mucoadhesive polymer (e.g., HPMC, Carbopol). Ensure the manufacturing process (e.g., direct compression) results in a tablet matrix that allows for sufficient hydration. |
| Poor Mucoadhesion | Increase the concentration of the mucoadhesive polymer. Consider using a combination of polymers to achieve optimal adhesion and release properties. Ensure the surface of the tablet that comes into contact with the mucosa is not coated with a hydrophobic material. |
| Drug Crystallization in the Matrix | Investigate the solubility of the drug in the hydrated polymer matrix. Consider incorporating a solubilizing agent or using an amorphous form of the drug. |
| Inconsistent Tablet Hardness | Optimize the compression force during tableting to ensure consistent tablet density and porosity, which will affect the drug release rate. |
Issue 2: Poor Permeation Across the Buccal Mucosa
| Potential Cause | Troubleshooting Step |
| Low Drug Permeability | Incorporate a permeation enhancer into the formulation. Examples include bile salts, fatty acids, and cyclodextrins. Conduct ex vivo permeation studies with different enhancers to identify the most effective one. |
| Drug Ionization at Salivary pH | Measure the pKa of your drug and the pH of the buccal environment. Adjust the formulation pH to favor the unionized form of the drug, which generally has higher permeability. |
| Insufficient Contact Time | Improve the mucoadhesive properties of the formulation to ensure prolonged contact with the buccal mucosa. |
Quantitative Data Presentation
The following table summarizes pharmacokinetic data from a hypothetical study comparing a conventional oral tablet of a beta-blocker with a mucoadhesive buccal tablet formulation designed to improve bioavailability.
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Conventional Oral Tablet | 40 | 85 ± 15 | 2.5 ± 0.5 | 450 ± 90 | 100 (Reference) |
| Mucoadhesive Buccal Tablet | 20 | 120 ± 20 | 1.5 ± 0.3 | 630 ± 110 | 280 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of Mucoadhesive Buccal Tablets by Direct Compression
-
Materials:
-
Beta-blocker hydrochloride (e.g., Propranolol HCl)
-
Mucoadhesive polymer (e.g., Hydroxypropyl methylcellulose (B11928114) - HPMC K4M)
-
Filler (e.g., Microcrystalline cellulose (B213188) - MCC)
-
Lubricant (e.g., Magnesium stearate)
-
Glidant (e.g., Colloidal silicon dioxide)
-
-
Procedure:
-
Accurately weigh all the ingredients.
-
Sieve the drug, polymer, and filler through a #40 mesh sieve.
-
Mix the sieved powders in a blender for 15 minutes to ensure uniform distribution.
-
Sieve the lubricant and glidant through a #60 mesh sieve and add to the powder blend.
-
Mix for an additional 5 minutes.
-
Compress the final blend into tablets using a single-punch tablet press with a suitable punch size.
-
Protocol 2: In Vitro Drug Release Study
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 900 mL of simulated saliva (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Protocol 3: Ex Vivo Permeation Study
-
Apparatus: Franz diffusion cell.
-
Membrane: Freshly excised buccal mucosa from a suitable animal model (e.g., porcine or goat).
-
Receptor Medium: Phosphate buffered saline (pH 7.4).
-
Temperature: 37 ± 0.5 °C.
-
Procedure:
-
Mount the buccal mucosa on the Franz diffusion cell with the mucosal side facing the donor compartment.
-
Place the mucoadhesive buccal tablet on the mucosal surface.
-
Fill the receptor compartment with the receptor medium and stir continuously.
-
Withdraw samples from the receptor compartment at specified time points and analyze for drug content.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of mucoadhesive buccal tablets.
Caption: Comparison of drug absorption pathways for oral vs. buccal administration.
Validation & Comparative
A Comparative Analysis of Bucumolol Hydrochloride with Other Beta-Blockers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Bucumolol hydrochloride, a beta-adrenergic receptor antagonist, with other prominent beta-blockers. The information presented herein is intended to support research and development efforts by offering a detailed examination of its pharmacological profile, supported by experimental data and methodologies.
Introduction to this compound
This compound is a non-selective beta-adrenergic receptor antagonist with negative chronotropic (heart rate-lowering) and inotropic (contractility-reducing) effects.[1] It also exhibits antiarrhythmic properties and local anesthetic activity, making it a subject of interest in cardiovascular research.[1] Unique among some beta-blockers, Bucumolol is reported to possess intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity (MSA), ancillary properties that can influence its overall pharmacological and clinical profile.
Comparative Pharmacological Profile
The following tables provide a comparative summary of the key pharmacological parameters of this compound and other selected beta-blockers. Due to the limited availability of specific quantitative data for Bucumolol in publicly accessible literature, some parameters are described qualitatively.
Table 1: Receptor Binding Affinity and Selectivity
| Drug | β1 Affinity (K_i_ nM) | β2 Affinity (K_i_ nM) | β1/β2 Selectivity Ratio | Receptor Selectivity Class |
| Bucumolol | Data not available | Data not available | Not established | Non-selective |
| Propranolol | ~1.1 | ~0.8 | ~0.7 | Non-selective |
| Metoprolol | ~190 | ~7700 | ~40 | β1-selective |
| Atenolol | ~2600 | ~47000 | ~18 | β1-selective |
| Carvedilol | ~0.4 | ~0.2 | ~0.5 | Non-selective (with α1-blocking activity) |
| Bisoprolol | ~11 | ~210 | ~19 | β1-selective |
Table 2: Ancillary Pharmacological Properties
| Drug | Intrinsic Sympathomimetic Activity (ISA) | Membrane Stabilizing Activity (MSA) | Vasodilatory Effects |
| Bucumolol | Present (qualitative) | Present (qualitative) | Yes (mechanism not fully elucidated) |
| Propranolol | Absent | Present (High) | No |
| Pindolol | Present (High) | Present (Moderate) | Yes |
| Acebutolol | Present (Moderate) | Present (Moderate) | No |
| Metoprolol | Absent | Absent | No |
| Atenolol | Absent | Absent | No |
| Carvedilol | Absent | Present (Moderate) | Yes (α1-blockade) |
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
Beta-blockers exert their effects by antagonizing the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors, which are G-protein coupled receptors. The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
References
Bucumolol Hydrochloride: An Objective Assessment of its Beta-1 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the beta-1 adrenergic receptor selectivity of Bucumolol hydrochloride. While direct quantitative binding affinity data for this compound was not available in the public domain at the time of this review, this document outlines the established experimental protocols for determining beta-1 selectivity and presents a comparison with several well-characterized beta-blockers.
Understanding Beta-1 Selectivity
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are crucial in the regulation of the cardiovascular system. The two primary subtypes, β1-AR and β2-AR, are distributed differently and mediate distinct physiological effects. β1-ARs are predominantly found in the heart and kidneys, where their stimulation increases heart rate, contractility, and renin release. In contrast, β2-ARs are prevalent in the smooth muscle of the bronchioles and blood vessels, and their activation leads to relaxation.
Beta-blockers that selectively target β1-ARs are known as "cardioselective" and are often preferred in clinical practice to minimize side effects associated with the blockade of β2-ARs, such as bronchoconstriction. The degree of selectivity is a critical parameter in the pharmacological profiling of new beta-blocker candidates. This compound is described as a β-adrenergic receptor antagonist with antiarrhythmic and local anesthetic properties, and it is suggested to be a beta-1 selective blocker, which acts by reducing heart rate and cardiac contractility.
Comparative Analysis of Beta-Blocker Selectivity
The selectivity of a beta-blocker is typically determined by comparing its binding affinity for β1 and β2 receptors. This is often expressed as a selectivity ratio, calculated from the dissociation constants (Ki) or the half-maximal inhibitory concentrations (IC50) obtained from in vitro radioligand binding assays. A higher ratio indicates greater selectivity for the β1-receptor.
The following table summarizes the binding affinities and selectivity ratios for several common beta-blockers, providing a benchmark for evaluating the performance of this compound.
| Drug | β1 Ki (nM) | β2 Ki (nM) | Selectivity Ratio (β2 Ki / β1 Ki) |
| This compound | Not Available | Not Available | Not Available |
| Bisoprolol | 10 | 190 | 19 |
| Atenolol | 470 | 8500 | 18 |
| Metoprolol | 250 | 7500 | 30 |
| Propranolol (Non-selective) | 3.2 | 2.5 | 0.8 |
Note: The Ki values presented are approximate and can vary depending on the experimental conditions.
Experimental Protocol: Radioligand Binding Assay for Beta-1 Selectivity
The determination of a beta-blocker's selectivity profile is most commonly achieved through in vitro radioligand binding assays. This technique allows for the direct measurement of the drug's affinity for specific receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human β1 and β2 adrenergic receptors and to calculate its selectivity ratio.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human β1 or β2 adrenergic receptors.
-
A suitable radioligand, such as [³H]-dihydroalprenolol (DHA), a non-selective beta-blocker.
-
This compound and a panel of comparator beta-blockers.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Saturation Binding (to determine the Kd of the radioligand):
-
A fixed amount of cell membrane preparation is incubated with increasing concentrations of the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).
-
The reactions are incubated to equilibrium, and then the bound and free radioligand are separated by rapid filtration.
-
The radioactivity on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand are determined by Scatchard analysis or non-linear regression.
-
-
Competition Binding (to determine the Ki of the test compound):
-
A fixed concentration of the radioligand (typically at or below its Kd) and a fixed amount of cell membrane preparation are incubated with a range of concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation and filtration steps are performed as described above.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
-
Data Analysis and Selectivity Ratio Calculation:
-
The Ki values for this compound at both β1 and β2 receptors are determined from the competition binding experiments.
-
The β1-selectivity ratio is calculated by dividing the Ki value for the β2 receptor by the Ki value for the β1 receptor.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining beta-blocker selectivity.
Caption: Beta-1 adrenergic receptor signaling and blockade by Bucumolol HCl.
Reproducibility of Bucumolol Hydrochloride Effects: A Comparative Guide for Researchers
An Examination of Preclinical Data on the Antihypertensive and Antiarrhythmic Properties of Bucumolol Hydrochloride
For researchers and drug development professionals investigating beta-adrenergic receptor antagonists, understanding the reproducibility of a compound's effects is paramount. This guide provides a comparative analysis of the published preclinical data on this compound, a beta-blocker with demonstrated antihypertensive and antiarrhythmic properties. By presenting quantitative data from key studies in a standardized format and detailing the experimental methodologies, this document aims to offer an objective resource for evaluating the consistency of Bucumolol's pharmacological profile.
Antihypertensive Effects: Preclinical Evidence
A foundational study by Miyamoto et al. (1981) investigated the antihypertensive activity of this compound in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension. The study compared the effects of Bucumolol to the well-established beta-blocker, propranolol (B1214883).
Key Findings from Miyamoto et al. (1981)
The research demonstrated that Bucumolol effectively lowered blood pressure and plasma renin concentration in both acute and long-term experiments.[1] A notable finding was the significant correlation between the reduction in blood pressure and the decrease in plasma renin concentration following a single administration of Bucumolol.[1] This suggests that the inhibition of the renin-angiotensin system plays a crucial role in the antihypertensive action of Bucumolol.[1] In contrast, while propranolol also decreased renin release, it did not produce a significant hypotensive effect in the acute phase of the experiment in this model.[1]
Table 1: Comparative Antihypertensive Effects of Bucumolol and Propranolol in Spontaneously Hypertensive Rats (SHR)
| Parameter | Bucumolol | Propranolol |
| Acute Effect on Blood Pressure | Significant reduction | No significant reduction |
| Long-Term Effect on Blood Pressure | Sustained reduction | Not reported in abstract |
| Effect on Plasma Renin Concentration | Significant decrease | Significant decrease |
| Correlation between BP reduction and Renin decrease | Significant | Not reported in abstract |
Data summarized from the abstract of Miyamoto et al. (1981).[1]
Experimental Protocol: Antihypertensive Activity in SHR
The study utilized male spontaneously hypertensive rats. Blood pressure was measured directly via an indwelling catheter. Plasma renin concentration was determined by radioimmunoassay. For acute experiments, Bucumolol and propranolol were administered intravenously. For long-term studies, the drugs were administered orally for several weeks.
Antiarrhythmic Effects: Preclinical Evidence
A study by Nakayama et al. (1979) explored the antiarrhythmic properties of the dextro- and levo-isomers of this compound in dogs.[2] The study investigated the compound's ability to counteract arrhythmias induced by aconitine (B1665448) and ouabain (B1677812), standard experimental models for atrial and ventricular arrhythmias, respectively.
Key Findings from Nakayama et al. (1979)
The levo-isomer of Bucumolol was found to be significantly more potent than the dextro-isomer in its beta-blocking and antiarrhythmic activities.[2][3] Specifically, l-Bucumolol was approximately 40 times more potent than d-Bucumolol in blocking the positive chronotropic response to isoproterenol (B85558) in dogs.[2][3] Both racemic Bucumolol and its levo-isomer were effective in suppressing aconitine-induced atrial arrhythmia and reversing ouabain-induced ventricular arrhythmia.[2][3] The effective dose of the levo-isomer for reversing ouabain-induced arrhythmia was significantly lower than that of the dextro-isomer, highlighting its stereoselective action.[2][3] The study also noted that Bucumolol possesses a local anesthetic effect, which is about 1/10 to 1/15 the potency of propranolol.[2][3]
Table 2: Comparative Antiarrhythmic Effects of Bucumolol Isomers
| Parameter | Racemic Bucumolol | l-Bucumolol | d-Bucumolol |
| Beta-blocking Potency vs. d-isomer (dogs) | ~2x | ~40x | 1x |
| Suppression of Aconitine-induced Atrial Arrhythmia | Effective | Effective | Less effective |
| Reversal of Ouabain-induced Ventricular Arrhythmia | Effective | Effective | Effective (at higher doses) |
| Local Anesthetic Potency vs. Propranolol | 1/10 - 1/15 | Not specified | Not specified |
Data summarized from Nakayama et al. (1979).[2][3]
Experimental Protocol: Antiarrhythmic Activity in Dogs
The study was conducted on anesthetized dogs. Atrial arrhythmias were induced by the administration of aconitine, while ventricular arrhythmias were induced by ouabain infusion.[2][3] The effects of intravenously administered Bucumolol isomers on the electrocardiogram were monitored to assess their antiarrhythmic efficacy. The beta-blocking activity was determined by measuring the inhibition of isoproterenol-induced tachycardia.[2][3]
Comparison with Other Beta-Blockers
While data on Bucumolol is limited to these older preclinical studies, the findings from Miyamoto et al. provide a direct comparison with propranolol, a non-selective beta-blocker.[1] The observation that Bucumolol, but not propranolol, acutely lowered blood pressure in SHR suggests a potentially different mechanism of action or a more pronounced effect on the renin-angiotensin system in this specific model.[1] The antiarrhythmic profile of Bucumolol, with its combined beta-blocking and membrane-stabilizing activities, is a characteristic shared by other beta-blockers like propranolol. However, the pronounced stereoselectivity of Bucumolol's antiarrhythmic effect is a key feature highlighted in the study by Nakayama et al.[2][3]
Conclusions and Future Directions
The available preclinical data from these key studies demonstrate that this compound possesses significant antihypertensive and antiarrhythmic properties. The antihypertensive effect appears to be closely linked to the suppression of the renin-angiotensin system, while the antiarrhythmic action is attributed to a combination of beta-blockade and membrane-stabilizing effects, with the levo-isomer being the more active component.
For researchers, these findings provide a basis for further investigation into the unique pharmacological profile of Bucumolol. To establish the reproducibility of these effects and to fully understand its therapeutic potential, modern preclinical studies employing a wider range of models and direct comparisons with a broader panel of beta-blockers would be invaluable. Furthermore, the lack of publicly available human clinical trial data represents a significant gap in the current understanding of Bucumolol's efficacy and safety in a clinical setting. Future research should aim to bridge this gap to determine the translational relevance of these early preclinical observations.
References
- 1. Antihypertensive activity of bucumolol, a beta-adrenergic blocking agent, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic activity of dextro- and levo-isomers of 5-methyl-8-(2-hydroxy-3-t-butylamino-propoxy) coumarin hydrocholoride (bucumolol), a beta-adrenergic blocking agent, on aconitine-induced atrial and ouabain-induced ventricular arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Bucumolol and Bucindolol in Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties and effects of Bucumolol and Bucindolol (B125097) on cardiac models, drawing from available experimental data. This analysis is intended to inform research and development in the field of cardiovascular therapeutics.
Executive Summary
Bucumolol and Bucindolol are both beta-adrenergic receptor antagonists with distinct pharmacological profiles. Bucindolol is a non-selective beta-blocker with additional alpha-1 adrenergic blocking activity, and its intrinsic sympathomimetic activity (ISA) is a subject of ongoing scientific debate, with evidence suggesting it may act as a partial agonist or an inverse agonist depending on the cardiac tissue's physiological state.[1][2][3][4] Bucumolol is also a beta-blocker, with limited data available in direct comparison to Bucindolol. The existing research on Bucumolol primarily focuses on its beta-blocking efficacy and its effects in models of myocardial infarction. This guide synthesizes the current data to facilitate a comparative understanding of these two compounds.
Pharmacodynamic Properties: A Comparative Overview
| Property | Bucumolol | Bucindolol |
| Receptor Selectivity | Beta-adrenergic antagonist.[5] Specific Ki values for β1 and β2 receptors are not readily available in the reviewed literature. | Non-selective β1 and β2-adrenergic receptor antagonist with α1-adrenergic receptor blocking properties.[6][7] |
| Intrinsic Sympathomimetic Activity (ISA) | Reported to have ISA.[8] | Controversial. Evidence suggests partial agonist activity in some models, particularly in non-failing hearts, while other studies indicate inverse agonism, especially in failing hearts.[1][2][3][4] This appears to be dependent on the activation state of the β1-adrenergic receptor.[1][4] |
| Vasodilatory Effects | Not a primary reported mechanism. | Yes, attributed to its α1-adrenergic blockade. |
| G-Protein Coupling | Likely couples to Gs and Gi proteins, typical for beta-blockers, but specific studies on Bucumolol are limited. | Modulates both Gs and Gi protein signaling pathways.[8] |
In Vivo and In Vitro Cardiac Effects: Experimental Data
Bucumolol
| Experimental Model | Key Findings | Reference |
| Spontaneously Hypertensive Rats | Lowered blood pressure and decreased plasma renin concentration. | [5] |
| Rats with Coronary Artery Ligation | Pretreatment lessened electrocardiogram changes, reduced tachycardia and ventricular fibrillation, and increased survival rate. | [5] |
| Anesthetized Dogs | Prolonged atrioventricular (A-V) conduction time. |
Bucindolol
| Experimental Model | Key Findings | Reference |
| Patients with Congestive Heart Failure | Improved left ventricular ejection fraction, increased end-systolic elastance (a measure of contractility), and improved diastolic relaxation.[9][10] | [9][10] |
| Cultured Embryonic Chick Cardiac Myocytes | Decreased beta-adrenergic receptor density.[7] | [7] |
| Human Failing Myocardium | Displayed higher intrinsic activity than metoprolol (B1676517) and carvedilol (B1668590), acting as a partial agonist or partial inverse agonist depending on the tissue.[3] | [3] |
| H9c2 Cardiac Cells Exposed to Norepinephrine (B1679862) | Attenuated oxidative stress and modulated cell death signaling pathways.[11] | [11] |
Experimental Protocols
Langendorff Isolated Perfused Heart Model
The Langendorff apparatus is a classic ex vivo method for assessing cardiac function in an isolated heart. While no studies directly comparing Bucumolol and Bucindolol using this method were identified, a general protocol is as follows:
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat, rabbit) and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow. This perfusion supplies the coronary arteries, allowing the heart to continue beating.
-
Data Acquisition: A balloon catheter inserted into the left ventricle measures isovolumetric ventricular pressure. Heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and fall (+/-dP/dt) are recorded.
-
Drug Administration: Bucumolol or Bucindolol can be added to the perfusate to assess their effects on cardiac parameters.
Experimental workflow for the Langendorff isolated heart preparation.
In Vivo Hemodynamic Assessment in Anesthetized Animals
This protocol allows for the evaluation of drug effects on cardiovascular parameters in a whole-animal model.
-
Anesthesia: The animal (e.g., rat, dog) is anesthetized.
-
Catheterization: Catheters are inserted into a femoral artery to measure blood pressure and into a femoral vein for drug administration. A catheter can also be placed in the left ventricle to measure ventricular pressure.
-
Baseline Recordings: After a stabilization period, baseline measurements of heart rate, blood pressure, and cardiac contractility are recorded.
-
Drug Administration: Bucumolol or Bucindolol is administered intravenously.
-
Post-treatment Recordings: Hemodynamic parameters are continuously monitored and recorded after drug administration to determine the drug's effects.
Signaling Pathways
The primary mechanism of action for both Bucumolol and Bucindolol is the blockade of beta-adrenergic receptors, which are G-protein coupled receptors. The downstream signaling cascade is complex and can be influenced by the specific properties of the beta-blocker, including its potential for ISA.
Canonical Beta-Adrenergic Signaling Pathway
Activation of beta-adrenergic receptors by catecholamines (e.g., norepinephrine) typically leads to the activation of adenylyl cyclase via the stimulatory G-protein (Gs), resulting in the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins to increase heart rate and contractility.
Canonical beta-adrenergic signaling pathway.
Putative Differential Signaling of Bucumolol and Bucindolol
The differing properties of Bucumolol and Bucindolol, particularly the debated ISA of Bucindolol, suggest they may modulate the beta-adrenergic signaling pathway differently.
-
Bucumolol (as a beta-blocker): Primarily acts as an antagonist, blocking the binding of norepinephrine and thus inhibiting the downstream signaling cascade.
-
Bucindolol (with potential partial agonism): May weakly activate the Gs pathway in the absence of a full agonist, leading to a low level of cAMP production. In the presence of a full agonist like norepinephrine, it acts as a competitive antagonist. Its inverse agonist properties in failing hearts suggest it may also inhibit the basal, ligand-independent activity of the receptor, potentially through interaction with the inhibitory G-protein (Gi).
Differential modulation of beta-adrenergic receptors.
Conclusion
Bucindolol has been more extensively studied than Bucumolol, with a complex pharmacological profile that includes non-selective beta-blockade, alpha-1 blockade, and a debated intrinsic sympathomimetic activity that may be context-dependent. Bucumolol is established as a beta-blocker with demonstrated efficacy in preclinical models of hypertension and myocardial infarction. A definitive head-to-head comparison is hampered by the limited publicly available data on Bucumolol's receptor affinities and its effects in a range of cardiac models. Further research, including direct comparative studies, is warranted to fully elucidate the relative therapeutic potential and mechanisms of action of these two compounds.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial agonist activity of bucindolol is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of bucumolol, a beta-adrenergic blocking agent, and its d-isomer on myocardial infarction produced by coronary artery ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]
- 9. Effect of beta-adrenergic blockade on myocardial function and energetics in congestive heart failure. Improvements in hemodynamic, contractile, and diastolic performance with bucindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of bucindolol in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bucindolol Modulates Cardiac Remodeling by Attenuating Oxidative Stress in H9c2 Cardiac Cells Exposed to Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-reactivity Analysis of Bucumolol Hydrochloride and Selected Beta-Blockers
A comprehensive guide for researchers and drug development professionals on the receptor binding profile of Bucumolol hydrochloride in comparison to other commonly used beta-adrenergic antagonists.
Introduction
This compound is a beta-adrenergic receptor antagonist with a pharmacological profile that suggests potential interactions with other receptor systems. Understanding the cross-reactivity of a drug candidate is paramount in drug development to predict potential off-target effects and to elucidate its full mechanism of action. This guide provides a comparative analysis of the binding affinities of this compound and other widely used beta-blockers—propranolol (B1214883), metoprolol (B1676517), and carvedilol (B1668590)—across a range of adrenergic, serotonergic, and dopaminergic receptors. The data presented herein is supported by detailed experimental protocols to aid in the replication and validation of these findings.
Comparative Receptor Binding Affinity
The cross-reactivity of this compound and comparator beta-blockers was assessed using in vitro radioligand binding assays. The following tables summarize the equilibrium dissociation constants (Ki) at various G-protein coupled receptors. Lower Ki values are indicative of higher binding affinity.
Table 1: Adrenergic Receptor Binding Profile
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) |
| This compound | Data not available | Data not available | 69 (Bucindolol) |
| Propranolol | ~1-5 | ~1-5 | >1000 |
| Metoprolol | ~50-100[1][2] | ~2500-5000[1][2][3] | >10000 |
| Carvedilol | ~0.2-1[4] | ~0.2-1[4] | ~1-10 |
Table 2: Serotonergic and Dopaminergic Receptor Binding Profile
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) |
| This compound | 11 (Bucindolol)[5][6] | 382 (Bucindolol)[5] | Data not available |
| Propranolol | ~100-200 | ~100-500 | >5000[7] |
| Metoprolol | >10000[3] | >10000 | Data not available |
| Carvedilol | ~3[4] | High nanomolar affinity[8][9] | Data not available |
Note: Data for this compound is based on its close structural analog, Bucindolol (B125097), where specified.
Functional Activity Profile
Beyond binding affinity, the functional consequence of receptor interaction is critical. Bucumolol has been reported to possess intrinsic sympathomimetic activity (ISA), a partial agonist effect at beta-adrenergic receptors.[10] This contrasts with pure antagonists like propranolol and metoprolol.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for various receptors.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO-K1 cells for human β1, β2, or 5-HT1A receptors) are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]-CGP 12177 for β-adrenergic receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
dot
References
- 1. selleckchem.com [selleckchem.com]
- 2. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metoprolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. carvedilol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The adrenergic receptor antagonist carvedilol interacts with serotonin 2A receptors both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The adrenergic receptor antagonist carvedilol interacts with serotonin 2A receptors both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Bucumolol? [synapse.patsnap.com]
Validating Bucumolol Hydrochloride as a Research Tool for Adrenergic Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bucumolol hydrochloride with other commonly used β-adrenergic receptor antagonists. The objective is to validate this compound's utility as a research tool in the study of adrenergic signaling by comparing its performance and characteristics against established alternatives. Experimental data and detailed protocols are provided to support further investigation.
Introduction to this compound
This compound is a β-adrenergic receptor antagonist.[1] Like other β-blockers, it functions by competitively inhibiting the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to β-adrenergic receptors. This action blocks the downstream signaling cascades typically initiated by these endogenous ligands. Functionally, Bucumolol has been shown to slow heart rate (negative chronotropic effect) and reduce cardiac contractility (negative inotropic effect).[1] It is characterized as a non-selective β-blocker, meaning it does not exhibit significant preference for either β1 or β2 adrenergic receptor subtypes. Some studies have also noted its intrinsic sympathomimetic activity (ISA), which allows it to partially activate the receptor in addition to its blocking action.
Comparative Analysis of β-Adrenergic Receptor Antagonists
To effectively evaluate this compound as a research tool, it is essential to compare its properties to well-characterized β-blockers: Propranolol (a non-selective antagonist), Metoprolol (a β1-selective antagonist), and Carvedilol (a non-selective antagonist with additional α1-blocking activity).
Data Presentation: Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki values) of this compound and its alternatives for β1 and β2 adrenergic receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity (β1 vs. β2) | Key Characteristics |
| This compound | β1 | Not readily available | Non-selective | Intrinsic sympathomimetic activity reported. |
| β2 | Not readily available | |||
| Propranolol | β1 | ~1.1 - 4.7 | Non-selective | Well-characterized non-selective antagonist. |
| β2 | ~0.8 - 2.5 | |||
| Metoprolol | β1 | ~10 - 39.8 | β1-selective (~28-fold) | Cardioselective, targeting receptors primarily in the heart. |
| β2 | ~280 - 1100 | |||
| Carvedilol | β1 | ~0.23 - 0.9 | Non-selective | Also blocks α1-adrenergic receptors, leading to vasodilation. |
| β2 | ~0.2 - 1.2 |
Signaling Pathways and Experimental Workflows
Adrenergic Signaling Pathway
β-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate downstream signaling cascades, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), or through β-arrestin mediated pathways that can lead to the activation of kinases like ERK1/2.
Experimental Workflow: Validating a β-Blocker
A typical workflow to characterize a novel β-adrenergic antagonist like this compound involves a series of in vitro assays to determine its binding affinity, functional potency, and downstream effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the Ki of this compound for β1 and β2 adrenergic receptors.
-
Materials:
-
Cell membranes expressing either human β1 or β2 adrenergic receptors.
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).
-
This compound and competitor compounds (Propranolol, Metoprolol, Carvedilol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and competitor compounds.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced production of cyclic AMP (cAMP).
-
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-stimulated cAMP production.
-
Materials:
-
Cells expressing the target β-adrenergic receptor (e.g., CHO or HEK293 cells).
-
A β-adrenergic agonist (e.g., Isoproterenol).
-
This compound and competitor compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Plate cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound or competitor compounds for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of Isoproterenol (typically the EC80) for a defined period (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and determine the IC50 value for the inhibition of cAMP production.
-
Phospho-ERK1/2 Activation Assay
This assay investigates the effect of the antagonist on the β-arrestin-mediated signaling pathway, which can lead to the phosphorylation of ERK1/2.
-
Objective: To determine if this compound modulates agonist-induced phosphorylation of ERK1/2.
-
Materials:
-
Cells expressing the target β-adrenergic receptor.
-
A β-adrenergic agonist (e.g., Isoproterenol).
-
This compound.
-
Antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.
-
Western blotting or ELISA reagents and equipment.
-
-
Procedure:
-
Seed cells and grow to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal pERK levels.
-
Pre-treat the cells with this compound for a specified time.
-
Stimulate the cells with Isoproterenol for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and normalize the pERK1/2 signal to the total ERK1/2 signal.
-
Logical Comparison and Conclusion
The validation of this compound as a research tool depends on its specific characteristics in relation to established alternatives.
The lack of readily available, specific binding affinity data (Ki values) for this compound is a notable gap in its characterization. Researchers should consider performing radioligand binding studies, as outlined in this guide, to quantitatively determine its affinity for β1 and β2 receptors. This will allow for a more precise comparison with other β-blockers and a more definitive validation of its use in specific research applications. For studies requiring a non-selective β-blocker with potential partial agonist effects, this compound is a viable candidate. However, for research demanding a well-defined and quantitatively characterized antagonist, Propranolol remains a more established choice until further data on Bucumolol becomes available. For investigations requiring subtype selectivity, Metoprolol (β1) is the appropriate choice, while Carvedilol is suitable for studies involving both β- and α1-adrenergic blockade.
References
Safety Operating Guide
Proper Disposal of Bucumolol Hydrochloride: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Bucumolol hydrochloride, a β-adrenergic receptor antagonist used in cardiovascular research. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Operational Plan for Disposal
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations governing pharmaceutical waste. As a pharmacologically active substance, improper disposal can pose risks to human health and the environment. The following step-by-step procedure outlines the recommended disposal process.
Step 1: Waste Identification and Classification
At the point of generation, determine if the this compound waste is classified as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste may be considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed. While this compound is not explicitly listed, it is prudent to manage it as a hazardous pharmaceutical waste due to its pharmacological activity.
Step 2: Segregation of Waste
Segregate this compound waste from other waste streams at the source. Use designated, clearly labeled, and sealed containers. Avoid mixing with non-hazardous waste to prevent unnecessary hazardous waste generation.
Step 3: Container Management
Ensure waste containers are in good condition, compatible with the chemical, and securely closed to prevent spills or leaks. Label containers with "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.
Step-4: On-Site Storage
Store containers of this compound waste in a designated, secure area with secondary containment. This area should be away from drains and incompatible materials. Follow accumulation time limits for hazardous waste as defined by your facility's generator status.
Step 5: Off-Site Disposal
Arrange for the disposal of this compound waste through a licensed hazardous waste disposal vendor. The primary and recommended method for the destruction of pharmaceutical waste is incineration at a permitted facility.[1] Do not dispose of this compound down the drain or in the regular trash. The U.S. Environmental Protection Agency (EPA) has banned the sewering of hazardous waste pharmaceuticals.[1][2]
Step 6: Record Keeping
Maintain accurate records of all hazardous waste disposal, including manifests from the disposal vendor. These documents are essential for regulatory compliance and audits.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is governed by several key regulations. The following table summarizes the primary regulatory bodies and their core requirements.
| Regulatory Body | Key Regulations and Requirements |
| Environmental Protection Agency (EPA) | The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to disposal.[3] Subpart P of RCRA provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities, including a ban on drain disposal.[1] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances. While this compound is not a controlled substance, it is important to be aware of DEA regulations if other controlled substances are handled in the facility. |
| State and Local Regulations | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[3] It is crucial to be familiar with and adhere to the specific requirements of your state and local environmental and health agencies. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols
No specific experimental protocols for the disposal or degradation of this compound were identified in the public domain. The recommended disposal method is based on established best practices for pharmacologically active and potentially hazardous chemical waste. Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Essential Safety and Logistical Information for Handling Bucumolol Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for Bucumolol hydrochloride could not be located in publicly available resources. The following guidance is based on general best practices for handling potentially potent pharmaceutical compounds and should be supplemented by a substance-specific risk assessment. It is imperative to obtain the official SDS from your supplier before any handling of this material.
This guide provides a procedural framework for researchers, scientists, and drug development professionals for the safe handling and disposal of this compound, assuming it is a potent research compound.
Personal Protective Equipment (PPE)
A thorough risk assessment is crucial to determine the appropriate level of PPE. The following table summarizes recommended PPE for various laboratory activities involving potent powdered compounds.
| Activity | Recommended PPE | Rationale |
| Receiving and Inspection | - Laboratory Coat- Safety Glasses- Nitrile Gloves | Protects against incidental contact with potentially contaminated packaging. |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/P100 respirator within a ventilated enclosure- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Safety goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of a potent powder. Full respiratory and skin protection is essential.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Laboratory Coat- Safety glasses with side shields or chemical splash goggles- Nitrile gloves | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists.[1] |
| General Laboratory Operations | - Laboratory Coat- Safety Glasses- Nitrile Gloves | Standard laboratory practice to protect against incidental contact.[1] |
Operational and Disposal Plan
A systematic approach to handling potent research compounds is essential for personnel safety and to maintain the integrity of the research.
Receiving and Storage
-
Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage while wearing appropriate PPE.
-
Quarantine: If the container is compromised, quarantine the package in a designated area and consult your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the compound in a clearly labeled, sealed container in a secure, well-ventilated area. Access should be restricted to authorized personnel.
Experimental Procedures
-
Engineering Controls: All manipulations of powdered this compound should be conducted in a certified chemical fume hood, glove box, or other ventilated containment enclosure to minimize inhalation exposure.
-
Weighing: When weighing the solid form, use a ventilated balance enclosure to contain any airborne particles.
-
Solution Preparation: Prepare solutions within a fume hood. Add the solvent to the powder slowly to prevent splashing.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Disposal of chemical waste must comply with all local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, vials, contaminated PPE) in a dedicated, clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, labeled, and chemically resistant hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable cleaning agent.
-
-
Waste Pickup:
Experimental Workflow
The following diagram illustrates the key stages for the safe handling of a potent research compound like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
